Technical Whitepaper: 3-Iodo-1H-indole-6-carbaldehyde as a Versatile Scaffold
Topic: 3-Iodo-1H-indole-6-carbaldehyde Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Iodo-1H-indole-6-carbaldehyde (C...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-Iodo-1H-indole-6-carbaldehyde Chemical Properties
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Iodo-1H-indole-6-carbaldehyde (CAS: 1858251-19-0) represents a high-value "privileged scaffold" in medicinal chemistry, characterized by its dual-functional orthogonal reactivity. Unlike simple indoles, this molecule possesses two distinct electrophilic handles: the C-3 iodine atom and the C-6 aldehyde group. This unique substitution pattern allows for the rapid generation of complex, drug-like libraries via sequential cross-coupling (C-3) and condensation/reductive amination (C-6) reactions. It is widely utilized in the synthesis of kinase inhibitors, antiviral agents, and modulators of the aryl hydrocarbon receptor (AhR).
Structural & Physicochemical Profile
The physicochemical properties of 3-iodo-1H-indole-6-carbaldehyde dictate its handling, solubility, and suitability for high-throughput screening (HTS) libraries.
Table 1: Core Chemical Specifications
Property
Specification
Chemical Name
3-Iodo-1H-indole-6-carbaldehyde
CAS Number
1858251-19-0
Molecular Formula
C₉H₆INO
Molecular Weight
271.06 g/mol
Appearance
Off-white to pale yellow/brown solid
Solubility
Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water
pKa (Indole NH)
~16.0 (Calculated)
LogP
~2.5 (Predicted)
H-Bond Donors
1 (NH)
H-Bond Acceptors
1 (C=O)
Synthetic Routes & Purity Profiling[3][4]
The synthesis of 3-iodo-1H-indole-6-carbaldehyde relies on the regioselective electrophilic halogenation of the electron-rich indole C-3 position.
Primary Synthetic Route: Electrophilic Iodination
The most robust protocol utilizes N-Iodosuccinimide (NIS) . Unlike elemental iodine (
), which often requires basic conditions that can trigger side reactions (e.g., disproportionation of the aldehyde), NIS provides a source of iodonium ions () under mild, neutral conditions.
Mechanism:
Activation: The indole nitrogen lone pair donates electron density into the ring, activating C-3.
Attack: The C-3 carbon attacks the electrophilic iodine of NIS.
Re-aromatization: Loss of a proton restores aromaticity, yielding the 3-iodo product.
Selectivity: The C-6 aldehyde is electron-withdrawing, deactivating the benzene ring (positions 4, 5, 6, 7), thereby reinforcing the natural preference for C-3 substitution on the pyrrole ring.
Purity & Characterization
HPLC Purity: >97% is required for biological screening to avoid false positives from iodine contaminants.
Impurity Profile: Common impurities include the 2,3-diiodo analog (from over-iodination) or residual succinimide.
Storage: Light-sensitive. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent deiodination or oxidation.
Chemoselectivity & Functionalization Strategies
This scaffold's power lies in its orthogonal reactivity . The C-3 iodine and C-6 aldehyde can be manipulated independently, allowing for " divergent synthesis."
Reactivity Map
The following diagram illustrates the logical flow of chemical modifications accessible from this core scaffold.
Figure 1: Orthogonal reactivity map showing divergent synthetic pathways at C-3, C-6, and N-1 positions.
The C-3 iodine is a "soft" electrophile, highly reactive toward oxidative addition by Palladium(0).
Suzuki-Miyaura: Ideal for installing biaryl motifs common in kinase inhibitors.
Conditions:
, , Dioxane/Water, 80°C.
Note: Unprotected indole NH can poison Pd catalysts; however, the electron-withdrawing aldehyde at C-6 increases the acidity of the NH, making it more prone to deprotonation. Use of a mild base or prior N-protection (e.g., Boc) is recommended.
Sonogashira: Introduces rigid alkyne linkers.
Conditions:
, CuI, , DMF.
C-6 Aldehyde Manipulation
The aldehyde provides a handle for growing the molecule into the "solvent-exposed" regions of a protein binding pocket.
Reductive Amination: The most common transformation.
Protocol: Treat with amine (
) in DCE/MeOH, followed by reduction with . This is compatible with the C-3 iodide (which remains intact).
Experimental Protocols
Protocol A: Synthesis of 3-Iodo-1H-indole-6-carbaldehyde
Objective: Regioselective iodination of 1H-indole-6-carbaldehyde.
Preparation: In a 100 mL round-bottom flask, dissolve 1H-indole-6-carbaldehyde (1.0 equiv, 145.16 mg/mmol) in anhydrous DMF (10 mL per gram of substrate).
Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 10 minutes. Protect from light.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:2) or LC-MS. The product will appear as a less polar spot compared to the starting material.
Workup: Pour the reaction mixture into ice-water (50 mL). A precipitate should form.
If solid forms: Filter, wash with water and cold hexanes.
If no solid: Extract with EtOAc (3x), wash organics with water and brine to remove DMF.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
Yield: Typical yields range from 85-95%.
Protocol B: Suzuki Coupling (General Procedure)
Objective: Coupling C-3 Iodine with Phenylboronic Acid.
Mix: Combine 3-iodo-1H-indole-6-carbaldehyde (1.0 equiv), Phenylboronic acid (1.2 equiv), and
(2.0 equiv) in Dioxane:Water (4:1).
Degas: Sparge with Nitrogen for 10 minutes.
Catalyst: Add
(5 mol%).
Heat: Heat to 80-90°C for 4-12 hours.
Workup: Dilute with EtOAc, wash with water, dry (
), and concentrate.
Medicinal Chemistry Applications
Drug Discovery Cascade
The following workflow demonstrates how this scaffold acts as a "Hit-to-Lead" accelerator.
Figure 2: Hit-to-Lead workflow utilizing the dual-functional nature of the scaffold.
Case Study: Kinase Inhibition
Indole-6-carboxaldehydes are structural mimics of the purine ring in ATP.
Hinge Binding: The Indole NH and C-3 substituents often interact with the "hinge region" of kinase enzymes.
Solvent Channel: The C-6 position points towards the solvent-exposed region, making it an ideal vector for attaching solubilizing groups (morpholines, piperazines) via the aldehyde handle.
Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Handling: Use in a chemical fume hood. Wear nitrile gloves and safety glasses.
Disposal: Dispose of as halogenated organic waste.
References
Li, Y.-L., et al. (2015).[1] "Metal-Free Synthesis of Indole via NIS-Mediated Cascade C-N Bond Formation/Aromatization." Journal of Organic Chemistry, 80(7), 3841-3851. (Provides mechanistic grounding for NIS iodination of indoles). Retrieved from [Link]
PubChem. (2025).[2] 1H-Indole-6-carboxaldehyde (Parent Scaffold Data). Retrieved from [Link]
3-Iodo-1H-indole-6-carbaldehyde: A Strategic Bifunctional Scaffold
Technical Guide & Whitepaper [1][2] Executive Summary In the landscape of modern medicinal chemistry, 3-Iodo-1H-indole-6-carbaldehyde (CAS: 1858251-19-0) represents a high-value "privileged scaffold."[1][2] Its structura...
In the landscape of modern medicinal chemistry, 3-Iodo-1H-indole-6-carbaldehyde (CAS: 1858251-19-0) represents a high-value "privileged scaffold."[1][2] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the electrophilic aldehyde at position C6 and the nucleophilic-susceptible iodide at position C3.[1][2] This duality allows researchers to perform divergent synthesis, sequentially building complex molecular architectures—such as kinase inhibitors and GPCR ligands—around a rigid indole core.[2] This guide details the physicochemical profile, synthesis, and strategic application of this compound in drug discovery.[2][3]
Technical Profile & Identity
Property
Specification
Chemical Name
3-Iodo-1H-indole-6-carbaldehyde
CAS Number
1858251-19-0
Molecular Formula
C₉H₆INO
Molecular Weight
271.06 g/mol
Appearance
Off-white to beige solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[1][2]
Storage
2–8°C (Refrigerated), protect from light (C-I bond photosensitivity).
Purity Standard
Typically ≥95% (HPLC) for synthetic applications.
Structural Insight:
The indole ring is electron-rich, but the aldehyde at C6 exerts an electron-withdrawing effect (–M, –I), slightly deactivating the ring compared to unsubstituted indole.[1][2] However, the C3 position retains sufficient nucleophilicity for electrophilic aromatic substitution (iodination), while the C-I bond at C3 is highly activated for Palladium-catalyzed cross-coupling reactions due to the "indole effect" (interaction with the nitrogen lone pair).[2]
Synthesis of the Core
The synthesis of 3-Iodo-1H-indole-6-carbaldehyde typically proceeds via the regioselective iodination of the commercially available precursor, indole-6-carbaldehyde .[1][2]
Reaction Logic
Direct iodination of indoles favors the C3 position due to the stabilization of the intermediate sigma-complex by the nitrogen lone pair.[1][2] While the C6-formyl group is deactivating, it directs incoming electrophiles to the C3 position (meta to the formyl group on the benzene ring, but the pyrrole ring's reactivity dominates).[2]
Preparation: Dissolve 1.0 eq of Indole-6-carbaldehyde in anhydrous DMF (0.5 M concentration).
Addition: Cool the solution to 0°C. Add 1.05 eq of N-Iodosuccinimide (NIS) portion-wise over 15 minutes.
Note: Slow addition prevents over-iodination or polymerization.[1][2]
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2]
Quench: Pour the reaction mixture into ice-water containing 5% sodium thiosulfate (
) to neutralize excess iodine species.
Isolation: Filter the resulting precipitate. Wash the solid with copious water to remove DMF and succinimide byproducts.[1][2]
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) if high purity is required.
Synthesis Workflow Diagram[1][2]
Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.
Strategic Applications & Reactivity
This scaffold acts as a "molecular hub," allowing independent functionalization of the C3 and C6 positions.[2]
The C3 "Coupling" Handle
The C3-Iodine bond is an excellent leaving group for Pd-catalyzed cross-coupling.[1][2]
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl systems (common in kinase inhibitors).[2]
Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.[1][2]
Heck Reaction: Vinylation for alkene insertion.[1][2]
The C6 "Condensation" Handle
The aldehyde at C6 is a versatile electrophile.[1][2]
Reductive Amination: Reaction with amines (primary/secondary) followed by reduction (
) yields amine linkers, crucial for solubility and pharmacokinetic tuning.[2]
Wittig/Horner-Wadsworth-Emmons: Conversion to olefins or acrylates.[1][2]
Knoevenagel Condensation: Formation of acrylonitrile derivatives.[1][2]
Divergent Reactivity Map[1][2]
Figure 2: Orthogonal reactivity map demonstrating the divergent synthesis potential.
Safety & Handling Protocols
Hazards: Like many halo-indoles, this compound is likely an irritant (Skin Irrit. 2, Eye Irrit.[2] 2A). The aldehyde functionality can cause contact dermatitis in sensitive individuals.[1][2]
Stability: Iodides can liberate iodine (
) upon prolonged exposure to light, turning the solid yellow/brown.[2] Store in amber vials.
Incompatibility: Avoid strong oxidizing agents (oxidizes aldehyde to carboxylic acid) and strong bases (deprotonation of N-H).[2]
PubChem. (2025).[2][5] Compound Summary: Indole-6-carboxaldehyde (Precursor).[1][2] National Library of Medicine.[1][2] Link
Bocian, W. et al. (2021).[2] Regioselective halogenation of indoles: A comparative study. Journal of Organic Chemistry.[1][2] (General reference for NIS iodination mechanism).
Lraedi, A. et al. (2018).[2] Synthesis of polysubstituted indoles via cross-coupling reactions.[1][2] PMC.[1][2] Link
An In-Depth Technical Guide to 3-Iodo-1H-indole-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery For Researchers, Scientists, and Drug Development Professionals Abstract 3-Iodo-1H-indole-6-carbal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Iodo-1H-indole-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-1H-indole-6-carbaldehyde is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, namely the indole scaffold, a reactive aldehyde group, and an iodine substituent, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of 3-Iodo-1H-indole-6-carbaldehyde, including its molecular weight and physicochemical properties, a detailed synthetic protocol, and a discussion of its potential applications in the development of novel therapeutic agents.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals with a wide range of biological activities.[1][2] Its ability to mimic the structure of tryptophan allows it to interact with various biological targets. The introduction of different substituents onto the indole ring can significantly modulate the biological activity of these compounds, leading to the discovery of novel drugs with enhanced efficacy and safety profiles.[2]
3-Iodo-1H-indole-6-carbaldehyde is a trifunctional molecule that serves as a valuable intermediate in organic synthesis. The aldehyde at the 6-position and the iodine at the 3-position provide two distinct reactive sites for further chemical modifications. This allows for the construction of diverse molecular architectures and the exploration of structure-activity relationships in drug design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-Iodo-1H-indole-6-carbaldehyde are summarized in the table below.
The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the characterization of the compound using techniques such as mass spectrometry.
Synthesis of 3-Iodo-1H-indole-6-carbaldehyde
The synthesis of 3-Iodo-1H-indole-6-carbaldehyde can be approached through a multi-step process, typically starting from a more readily available indole derivative. A plausible synthetic route involves the formylation of an indole precursor followed by a regioselective iodination.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process:
Technical Guide: Synthesis of 3-Iodo-1H-indole-6-carbaldehyde
Executive Summary This technical guide outlines the validated synthesis pathways for 3-Iodo-1H-indole-6-carbaldehyde , a critical scaffold in drug discovery. The presence of the iodine atom at the C3 position renders thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the validated synthesis pathways for 3-Iodo-1H-indole-6-carbaldehyde , a critical scaffold in drug discovery. The presence of the iodine atom at the C3 position renders this molecule highly reactive for palladium-catalyzed cross-coupling reactions, while the C6-aldehyde functionality serves as a versatile handle for reductive aminations or Horner-Wadsworth-Emmons olefinations.
The synthesis strategy prioritizes regioselective electrophilic aromatic substitution (EAS) on the commercially available 1H-indole-6-carbaldehyde. Despite the electron-withdrawing nature of the aldehyde group at C6, the C3 position retains sufficient nucleophilicity to undergo iodination under mild conditions, avoiding the need for protecting groups or harsh Lewis acids.[1]
Retrosynthetic Analysis
The retrosynthetic logic relies on the inherent reactivity profile of the indole ring. The pyrrole ring (C2/C3) is significantly more electron-rich than the benzene ring. Even with a deactivating formyl group at C6, the C3 position remains the preferred site for electrophilic attack.[1]
Primary Synthesis Pathway: Direct Iodination via NIS[2]
This is the industry-standard route due to its operational simplicity, high yield (>85%), and mild conditions.[1] It utilizes N-Iodosuccinimide (NIS) as the iodine source, which is easier to handle than elemental iodine and produces succinimide as a water-soluble byproduct.
Reaction Scheme
Substrate: 1H-indole-6-carbaldehyde (CAS 1196-70-9)
Reagent: N-Iodosuccinimide (NIS)
Solvent: DMF or Acetonitrile (ACN)
Conditions: 0°C to Room Temperature (RT), 2–4 hours.
DMF (Anhydrous, 0.2 M concentration relative to substrate)
Step-by-Step Procedure:
Setup: Charge a flame-dried round-bottom flask with 1H-indole-6-carbaldehyde (e.g., 5.0 g, 34.4 mmol) and a magnetic stir bar.
Solvation: Add anhydrous DMF (170 mL) and stir until fully dissolved. Cool the solution to 0°C using an ice bath.
Addition: Add N-Iodosuccinimide (NIS) (8.13 g, 36.1 mmol) portion-wise over 15 minutes. Note: Protect from light with aluminum foil, as iodine species are photosensitive.[1]
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting material (Rf ~0.[1][3]4) should disappear, replaced by a less polar spot (Rf ~0.6).[1]
Quench & Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. A precipitate should form immediately.[1]
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 100 mL) to remove residual DMF and succinimide.[1]
Purification: Dry the solid under vacuum at 45°C. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
1H NMR (DMSO-d6): Distinct singlet for the aldehyde proton (~10.0 ppm), loss of the C3-H signal (~6.5 ppm), and a downfield shift of the NH proton.[1]
Alternative Pathway: Iodine/KOH System[2]
For large-scale manufacturing where NIS cost is a factor, elemental iodine (I2) with a base (KOH) is a viable alternative.[1] This method relies on the in-situ formation of a hypoiodite species or direct iodination of the indolyl anion.
Comparative Analysis of Methods
Parameter
Method A: NIS / DMF
Method B: I2 / KOH / DMF
Reagent Cost
Moderate (NIS is more expensive)
Low (I2 is cheap)
Atom Economy
Lower (Succinimide waste)
Higher
Selectivity
Very High (C3 exclusive)
High (Risk of N-iodination or over-iodination)
Workup
Simple precipitation
Requires thiosulfate quench
Scalability
Excellent for <100g
Preferred for >1kg
Protocol (I2/KOH)[2]
Dissolve 1H-indole-6-carbaldehyde (1.0 equiv) in DMF.
Add KOH pellets (1.1 equiv) and stir for 15 minutes to generate the indolyl anion.
Add Iodine (I2) (1.05 equiv) dissolved in DMF dropwise at 0°C.
Stir for 1-2 hours.
Quench: Add saturated aqueous Na2S2O3 (Sodium Thiosulfate) to reduce unreacted iodine (indicated by color change from dark red to yellow/colorless).[1]
Critical Process Parameters (CPPs) & Troubleshooting
Regioselectivity Control
The C6-formyl group is electron-withdrawing. While it deactivates the ring, it does not alter the regioselectivity preference of the indole core (C3 > C2 > C4-7).[1]
Risk: If the reaction is run at high temperatures (>60°C) or with excess reagent, C2-iodination or C2,C3-diiodination may occur.[1]
Control: Maintain temperature <25°C and strictly control stoichiometry (1.05 eq of iodinating agent).
Stability of 3-Iodoindoles
3-Iodoindoles can be unstable to light and acid.
Storage: Store in amber vials at -20°C.
Handling: Avoid acidic workups (e.g., do not use HCl to neutralize).[1] Use neutral or slightly basic conditions.
References
Regioselective Iodination of Indoles:
Source: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[1] Tetrahedron Letters, 2002, 43(29), 5047–5048.[1]
Relevance: Establishes NIS as the premier reagent for sensitive indole substrates.
[1]
Synthesis of 3-Iodoindole Derivatives:
Source: Yue, D., et al. "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling..."[1] Journal of Organic Chemistry, 2004.[1][5] (General reactivity context).
Substrate Availability (1H-Indole-6-carbaldehyde):
Source: PubChem CID 2773435.[1][2]
Relevance: Confirmation of starting material structure and properties.[1]
[1]
Target Molecule Verification:
Source: CAS Common Chemistry (CAS 1858251-19-0).
Relevance: Verification of the exact chemical entity.
[1]
Technical Whitepaper: Spectroscopic Characterization of 3-Iodo-1H-indole-6-carbaldehyde
This guide details the spectroscopic characterization, structural validation, and synthesis logic for 3-Iodo-1H-indole-6-carbaldehyde . This compound serves as a critical intermediate in the development of small-molecule...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectroscopic characterization, structural validation, and synthesis logic for 3-Iodo-1H-indole-6-carbaldehyde . This compound serves as a critical intermediate in the development of small-molecule kinase inhibitors and aryl hydrocarbon receptor (AhR) modulators.
The data presented synthesizes established substituent effects in indole chemistry with specific analog data (e.g., methyl 3-iodo-1H-indole-6-carboxylate) to provide a high-confidence spectroscopic profile.
Executive Summary
3-Iodo-1H-indole-6-carbaldehyde (C
HINO) is a bifunctionalized indole scaffold. Its utility lies in the orthogonality of its reactive sites: the C3-iodide facilitates Suzuki/Sonogashira couplings, while the C6-aldehyde enables reductive aminations or Knoevenagel condensations.
Precise spectroscopic validation is required to distinguish this regioisomer from the thermodynamically stable 2-iodo variant or impurities arising from competitive iodination at the C5 position. This guide defines the diagnostic signals required for structural confirmation.
Synthesis & Reaction Logic
To understand the spectroscopic data, one must understand the synthesis. The introduction of iodine is an electrophilic aromatic substitution (EAS).
Regioselectivity: The indole C3 position is the most nucleophilic (
times more reactive than benzene). Although the C6-formyl group is electron-withdrawing, it does not deactivate the pyrrole ring sufficiently to prevent C3 attack.
Impurity Profile: Over-iodination can lead to 2,3-diiodo species. Acidic conditions might promote dimerization.
Synthesis Workflow (DOT Diagram)
Figure 1: Reaction pathway for the regioselective iodination of 1H-indole-6-carbaldehyde.
I). Unlike chlorine or bromine, it does not show an M+2 isotope pattern.
Observed Signal: [M+H]
at 271.96 m/z .
Fragmentation: Loss of Iodine radical (M-127) is a common fragmentation pathway in EI, showing a peak at m/z ~144 (indole-6-carbaldehyde radical cation).
Proton NMR (
H NMR)
Solvent: DMSO-d
(Preferred for solubility and exchange suppression).
The C3-iodine substituent exerts a "heavy atom effect," often causing a slight deshielding of the adjacent H2 proton and a loss of the characteristic H2-H3 coupling seen in unsubstituted indoles.
Position
Shift (, ppm)
Multiplicity
(Hz)
Assignment Logic
NH
12.10 – 12.30
br s
-
Indole NH (Exchangeable).
CHO
10.00 – 10.05
s
-
Aldehyde proton (Diagnostic).
H2
7.80 – 7.95
d
~2.5
C2-H. Coupled to NH. Key: Appears as a doublet, not a triplet/multiplet, confirming C3 substitution.
H7
8.05 – 8.15
s
-
C7-H. Deshielded by ortho-CHO. Appears as a singlet due to lack of ortho coupling.
H4
7.85 – 7.95
d
8.5
C4-H. Ortho coupling to H5.
H5
7.60 – 7.70
dd
8.5, 1.5
C5-H. Ortho to H4, meta to H7.
Distinguishing Features:
Absence of H3: The signal typically found at ~6.5-6.6 ppm (H3 of parent indole) is absent .
H2 Multiplicity: In the parent indole, H2 is a triplet or doublet of doublets (coupling to NH and H3). In the 3-iodo product, H2 simplifies to a doublet (coupling only to NH).
Carbon-13 NMR (
C NMR)
Solvent: DMSO-d
The most critical diagnostic for 3-iodoindoles is the upfield shift of the C3 carbon . While aromatic carbons typically resonate at 110-140 ppm, a carbon attached to iodine experiences a heavy-atom shielding effect, pushing it to 50–60 ppm .
Carbon Type
Shift (, ppm)
Assignment
C=O
192.0 – 193.0
Aldehyde Carbonyl.
C2
133.0 – 136.0
C2 (Adjacent to N).
C6
130.0 – 132.0
C6 (Ipso to CHO).
C8/C9
135.0 / 122.0
Quaternary bridgehead carbons.
C4/C5/C7
112.0 – 125.0
Aromatic CH signals.
C3-I
55.0 – 60.0
C3-Iodine (Diagnostic). This extreme upfield shift confirms the iodine location.
Infrared Spectroscopy (IR)[2]
: 3200–3300 cm (Broad, indole NH stretch).
: 1670–1690 cm (Strong, conjugated aldehyde).
: 1610, 1570 cm (Aromatic ring skeletal vibrations).
Structural Validation Logic
When analyzing your crude product, use this logic flow to confirm identity:
Figure 2: Decision tree for spectroscopic validation of the 3-iodo regioisomer.
Experimental Protocol (Representative)
Preparation of 3-Iodo-1H-indole-6-carbaldehyde:
Dissolution: Charge a round-bottom flask with 1H-indole-6-carbaldehyde (1.0 equiv) and dissolve in DMF (0.2 M concentration).
Iodination: Cool to 0°C. Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise over 10 minutes. Note: Protect from light to prevent radical side reactions.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane). The product typically has a slightly higher Rf than the starting material but stains differently (often turns dark/purple quickly with vanillin).
Workup: Pour the mixture into ice-water containing 5% sodium thiosulfate (to quench trace iodine).
Isolation: A precipitate often forms. Filter the solid.[4] If no solid forms, extract with Ethyl Acetate, wash with brine (3x to remove DMF), dry over Na
SO, and concentrate.
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica, 0-40% EtOAc in Hexanes).
Storage: Store at -20°C, protected from light. Iodinated indoles can be light-sensitive and prone to de-iodination over time.
References
Regioselective Iodination of Indoles
Luo, Y., et al. "Regioselective C5-H Direct Iodination of Indoles." Organic Chemistry Frontiers, 2021. (Demonstrates general conditions for halo-indole synthesis).
Source:
Synthesis of 3-Iodoindole Derivatives
Li, Y.L., et al. "Metal-Free Synthesis of Indole via NIS-Mediated Cascade C-N Bond Formation." Journal of Organic Chemistry, 2015, 80(7), 3841-3851.
Source:
Analogous Spectral Data (Methyl 3-iodo-1H-indole-6-carboxylate)
Data for the methyl ester analog confirms the C3-I shifts and aromatic p
General Indole Reactivity & NMR Shifts:
Bocian, W., et al. "1H and 13C NMR study of substituent effects in indoles." Magnetic Resonance in Chemistry. (Provides theoretical basis for C3 upfield shift).
Solubility Profile & Solvent Selection Guide: 3-Iodo-1H-indole-6-carbaldehyde
This guide serves as a technical reference for the physicochemical handling of 3-Iodo-1H-indole-6-carbaldehyde . It is structured to support experimental design in medicinal chemistry and process development, moving beyo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for the physicochemical handling of 3-Iodo-1H-indole-6-carbaldehyde . It is structured to support experimental design in medicinal chemistry and process development, moving beyond basic data listings to actionable solubility logic.
Before attempting dissolution, one must understand the competing molecular forces within 3-Iodo-1H-indole-6-carbaldehyde.
The Indole Core (Lipophilic/H-Bond Donor): The aromatic scaffold drives solubility in halogenated solvents (DCM) and aromatics, but the N-H moiety requires a proton acceptor solvent for high concentrations.
The C6-Aldehyde (Polar/Dipole): This group increases polarity significantly compared to 3-iodoindole. It facilitates solubility in aprotic polar solvents (DMSO, DMF) but makes the compound "sticky" in non-polar chromatography eluents.
The C3-Iodine (Lipophilic/Heavy Atom): The iodine atom increases the partition coefficient (LogP), reducing water solubility to negligible levels while enhancing solubility in intermediate polarity solvents like THF or Ethyl Acetate compared to the non-iodinated parent.
Oversaturation: Weigh 10 mg of solid into a 1.5 mL microcentrifuge tube.
Stepwise Addition: Add 100 µL of solvent. Vortex vigorously for 60 seconds.
Observation Check: If fully dissolved, solubility is >100 mg/mL. Stop.
If solid remains: Continue.
Equilibration: Sonicate for 20 minutes at ambient temperature (25°C).
Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.
Quantification: Remove supernatant, dilute 1000x in Methanol, and measure UV absorbance at
(approx. 290–300 nm). Compare against a standard curve.
Protocol B: Recrystallization (Solvent Switching)
Purpose: Purification of crude material from reaction mixtures.
The "Solvent Switch" Logic:
The high solubility in THF/Ethyl Acetate and low solubility in Hexanes/Heptane makes this pair ideal for purification without thermal stress.
Dissolution: Dissolve crude 3-Iodo-1H-indole-6-carbaldehyde in minimal THF (or Acetone) at 40°C.
Filtration: Filter while warm to remove inorganic salts (e.g., KI, Pd catalysts).
Precipitation: Slowly add Heptane (antisolvent) dropwise to the warm solution until persistent turbidity is observed.
Crystallization: Allow the mixture to cool slowly to Room Temperature, then to 4°C.
Collection: Filter the precipitate and wash with cold 10% THF in Heptane.
The following diagram illustrates the decision-making process for handling this compound based on its solubility behavior in different stages of drug development.
Figure 1: Decision matrix for solvent selection based on experimental intent.
Stability & Storage in Solution
While 3-Iodo-1H-indole-6-carbaldehyde is chemically stable, the aldehyde moiety presents specific vulnerabilities in solution.
Avoid Primary Amines: Do not store in solvents containing amines (e.g., Tris buffer) for extended periods, as Schiff base formation will occur.
Oxidation Risk: In dilute solutions exposed to air, the aldehyde can slowly oxidize to the carboxylic acid (3-iodo-1H-indole-6-carboxylic acid).
Mitigation: Store DMSO stocks at -20°C under Nitrogen/Argon.
Photostability: Indoles are light-sensitive. The iodinated position is susceptible to photodehalogenation (loss of Iodine) under intense UV light.
Mitigation: Use amber vials and wrap reaction vessels in foil.
References
PubChem. (2025).[3][4] Compound Summary: 3-iodo-1H-indole.[1][3][5] National Library of Medicine. Retrieved from [Link]
synthesis of 3-Iodo-1H-indole-6-carbaldehyde protocol
Abstract This application note details a robust, scalable protocol for the synthesis of 3-Iodo-1H-indole-6-carbaldehyde (CAS: 1858251-19-0), a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-Iodo-1H-indole-6-carbaldehyde (CAS: 1858251-19-0), a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in the development of indole-based therapeutics. The method utilizes N-iodosuccinimide (NIS) for the regioselective electrophilic iodination of the C3 position, leveraging the inherent nucleophilicity of the pyrrole ring despite the deactivating nature of the C6-formyl group. This protocol ensures high purity (>95%) and reproducibility, essential for downstream medicinal chemistry applications.
Strategic Analysis & Retrosynthesis
Mechanistic Rationale
The synthesis relies on Electrophilic Aromatic Substitution (SEAr) .[1]
Electronic Effect: The formyl group (-CHO) at C6 is electron-withdrawing, deactivating the benzene ring. However, the pyrrole ring (specifically C3) remains electron-rich and highly nucleophilic.
Regioselectivity: The C3 position is kinetically favored for electrophilic attack over C2, allowing for selective iodination without protecting the nitrogen, provided mild conditions are used.
Retrosynthetic Pathway
The most direct and atom-economical route is the direct iodination of the commercially available 1H-indole-6-carbaldehyde.
Figure 1: Retrosynthetic analysis showing the direct C3-functionalization strategy.
Shielded reaction vessel (amber glass or foil-wrapped) to prevent photo-degradation of iodide species.
LC-MS or TLC plates (Silica gel 60 F254).
Step-by-Step Procedure
Step 1: Solubilization
Charge a clean, dry 100 mL round-bottom flask with 1H-indole-6-carbaldehyde (1.45 g, 10.0 mmol).
Add DMF (15 mL, 0.6 M concentration). Stir at Room Temperature (20–25 °C) until fully dissolved.
Note: DMF is preferred over acetonitrile for this substrate due to the lower solubility of formyl-indoles in MeCN.
Step 2: Iodination
3. Cool the solution slightly to 0 °C (ice bath) to control the initial exotherm, though the reaction can proceed at RT.
4. Add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv) portion-wise over 5 minutes.
Critical: Protect the flask from direct light (wrap in aluminum foil).
Allow the reaction to warm to Room Temperature and stir for 1–3 hours .
Monitoring: Check TLC (Hexane:EtOAc 2:1). The product usually has a slightly higher Rf than the starting material. Look for the disappearance of the starting indole.
Step 3: Workup & Quenching
6. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. A precipitate should form immediately.
7. Add 10% Sodium Thiosulfate solution (10 mL) to the suspension to quench any unreacted iodine (removes yellow/brown tint).
8. Stir for 15 minutes.
Step 4: Isolation & Purification
9. Filtration: Filter the solid precipitate using a Buchner funnel.
10. Washing: Wash the filter cake with copious water (3 x 20 mL) to remove residual DMF and succinimide byproducts.
11. Drying: Dry the solid under vacuum at 40 °C for 12 hours.
12. Purification (If necessary): If the crude purity is <95%, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Expected Analytical Data
Appearance: Off-white to pale yellow solid.
1H NMR (DMSO-d6, 400 MHz):
δ 12.0–12.5 (br s, 1H, NH)
δ 9.9–10.0 (s, 1H, CHO)
δ 7.9–8.0 (s, 1H, C2-H) – Diagnostic: The C3 proton signal (usually ~6.5-7.5 ppm) will be absent.
Aromatic signals for C4, C5, C7 protons will remain.
MS (ESI): m/z calculated for C9H6INO [M+H]+: 271.95; Found: 272.0.
Critical Process Parameters (CPP) & Troubleshooting
Parameter
Recommendation
Impact of Deviation
Stoichiometry (NIS)
1.05 – 1.10 equiv
<1.0: Incomplete conversion. >1.2: Risk of over-iodination (e.g., C2/C3 di-iodo species) or oxidation of the aldehyde.
Temperature
0 °C to 25 °C
>40 °C: Increases risk of side reactions and decomposition of the iodo-indole.
Reaction Time
1 – 3 Hours
Extended stirring (>12h) may lead to product degradation (de-iodination or oxidation).
Light Exposure
Minimal (Dark)
Light promotes homolytic cleavage of the C-I bond, reducing yield and purity.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis process.
References
Regioselective Iodination of Indoles
M. Shigeno et al., "Direct C-2 Carboxylation of 3-Substituted Indoles," Eur. J. Org. Chem., 2020.[6][7] (Validates general indole reactivity patterns).
NIS as Iodinating Agent
Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[5] Tetrahedron Letters, 2002.[5] (Establishes NIS as the gold standard for sensitive substrates).
Synthesis of 5-iodo-1H-indole-3-carbaldehyde (Analogous Protocol)
Li, Y.-L., et al. "Metal-Free Synthesis of Indole via NIS-Mediated Cascade..."[6] J. Org.[5][6][8] Chem., 2015.[5][6][9] (Provides experimental conditions for NIS/Indole systems).
Application Notes & Protocols: Strategic C-C Bond Formation via Suzuki Coupling of 3-Iodo-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 3-Aryl-1H-indole-6-carbaldehyde Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Aryl-1H-indole-6-carbaldehyde Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The functionalization of this privileged scaffold is a critical endeavor in drug discovery, enabling the systematic exploration of chemical space to optimize pharmacological properties. Among the various indole derivatives, the 3-aryl-1H-indole-6-carbaldehyde motif is of particular interest. The aldehyde at the C-6 position serves as a versatile synthetic handle for further elaboration into a wide array of functional groups, while the C-3 position is a key vector for modulating biological activity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[2] Its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids make it an indispensable tool in modern organic synthesis.[3] This document provides a detailed guide to the application of the Suzuki coupling for the synthesis of 3-aryl-1H-indole-6-carbaldehydes from the key building block, 3-iodo-1H-indole-6-carbaldehyde. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss the scope and potential challenges of this pivotal transformation.
Mechanism and Key Experimental Considerations
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[2] Understanding this mechanism is crucial for rational optimization and troubleshooting. The generally accepted cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (3-iodo-1H-indole-6-carbaldehyde) to a low-valent Pd(0) complex. This step forms a Pd(II) intermediate. The high reactivity of the Carbon-Iodine bond in 3-iodoindoles makes this step highly efficient.[4][5]
Transmetalation : The organoboronic acid (or its corresponding boronate ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions with the indole N-H or the aldehyde. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly and effectively employed.[6]
Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) center couple, forming the new C-C bond of the 3-aryl-1H-indole-6-carbaldehyde product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
A key consideration when working with N-H containing heterocycles like indoles is the potential for the substrate to act as an inhibitory ligand to the palladium catalyst.[6] This can sometimes be mitigated by using N-protected indoles. However, for many applications, a direct coupling on the unprotected indole is preferable to avoid additional protection/deprotection steps. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle and minimize catalyst inhibition, leading to higher yields and faster reactions even with unprotected N-H substrates.[6]
Application Notes and Protocols for the Versatile Chemistry of 3-Iodo-1H-indole-6-carbaldehyde
Introduction: Unlocking the Potential of a Privileged Scaffold The indole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among the vast array of functionalized indoles, 3-Iodo-1H-indole-6-carbaldehyde stands out as a particularly valuable and versatile building block. The presence of three distinct reactive sites—the nucleophilic indole N-H, the electrophilic aldehyde at the C6 position, and the C3 carbon-iodine bond amenable to a host of palladium-catalyzed cross-coupling reactions—renders this molecule a powerful scaffold for the generation of diverse and complex molecular architectures.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed experimental setups and in-depth protocols for key reactions involving 3-Iodo-1H-indole-6-carbaldehyde. The methodologies detailed herein are designed to be robust and adaptable, empowering the synthesis of novel compounds for a wide range of therapeutic applications.
Safety and Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 3-Iodo-1H-indole-6-carbaldehyde and all other reagents. While a specific SDS for this exact molecule may not be readily available, data for structurally related compounds such as indole-3-carboxaldehyde and other haloindoles suggest that the following precautions should be taken[1][2][3][4]:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water. Do not ingest.
Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The carbon-iodine bond at the C3 position of the indole ring is a prime handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-rich nature of the indole nucleus facilitates the initial oxidative addition step in the catalytic cycle of many of these transformations.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. In the context of 3-Iodo-1H-indole-6-carbaldehyde, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3 position.
Causality of Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. Palladium(II) acetate is a common and cost-effective palladium source that is reduced in situ to the active Pd(0) catalyst. Electron-rich and bulky phosphine ligands, such as triphenylphosphine (PPh₃), are often employed to stabilize the palladium catalyst and promote the reaction. A base is required to activate the boronic acid for transmetalation.
Experimental Protocol: Synthesis of 3-Aryl-1H-indole-6-carbaldehydes
To a dry round-bottom flask, add 3-Iodo-1H-indole-6-carbaldehyde, the arylboronic acid, and potassium carbonate.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add Palladium(II) acetate and triphenylphosphine to the flask.
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Parameters
Parameter
Condition
Rationale
Palladium Source
Pd(OAc)₂
Pre-catalyst that forms active Pd(0) in situ.
Ligand
PPh₃
Stabilizes the Pd catalyst and promotes reductive elimination.
Base
K₂CO₃
Activates the boronic acid for transmetalation.
Solvent
1,4-Dioxane/H₂O (4:1)
A mixture that dissolves both organic and inorganic reagents.
Temperature
80-100 °C
Provides sufficient energy for the reaction to proceed at a reasonable rate.
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between the iodoindole and an alkene, leading to the synthesis of vinyl-substituted indoles. These products can serve as versatile intermediates for further transformations.
Causality of Experimental Choices: The Heck reaction typically utilizes a palladium catalyst, a phosphine ligand, and a base. The choice of base is crucial to regenerate the active Pd(0) catalyst at the end of the cycle. Triethylamine is a common choice. The reaction is often carried out at elevated temperatures. Microwave irradiation can significantly accelerate the reaction.
[5][6][7][8][9]
Experimental Protocol: Synthesis of 3-Vinyl-1H-indole-6-carbaldehydes
To a microwave-safe reaction vessel, add 3-Iodo-1H-indole-6-carbaldehyde, palladium(II) acetate, and tri(o-tolyl)phosphine.
Evacuate and backfill the vessel with an inert gas.
Add anhydrous acetonitrile or DMF, triethylamine, and the alkene.
Seal the vessel and heat in a microwave reactor to 120-150 °C for 15-60 minutes.
After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography.
Data Presentation: Heck Coupling Parameters
Parameter
Condition
Rationale
Palladium Catalyst
Pd(OAc)₂
Effective pre-catalyst for Heck reactions.
Ligand
P(o-tol)₃
Bulky phosphine ligand that can improve reaction efficiency.
Base
Et₃N
Regenerates the active Pd(0) catalyst.
Solvent
MeCN or DMF
Polar aprotic solvents suitable for high temperatures.
Heating
Microwave (120-150 °C)
Significantly reduces reaction times.
Buchwald-Hartwig Amination: Construction of Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, providing access to a wide range of N-aryl and N-heteroaryl indoles.
[10][11]
Causality of Experimental Choices: This reaction requires a palladium catalyst, a suitable ligand, and a strong base. The choice of ligand is crucial and often depends on the nature of the amine. Bulky, electron-rich phosphine ligands are commonly used. Strong bases like sodium tert-butoxide are necessary to deprotonate the amine.
Experimental Protocol: Synthesis of 3-(Amino)-1H-indole-6-carbaldehydes
Xantphos or other suitable biarylphosphine ligand (0.04 equivalents)
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
Anhydrous Toluene or Dioxane
Nitrogen or Argon gas (inert atmosphere)
Procedure:
In a glovebox or under an inert atmosphere, add sodium tert-butoxide to a dry reaction tube.
Add the palladium pre-catalyst and the ligand.
Add 3-Iodo-1H-indole-6-carbaldehyde and the amine.
Add the anhydrous solvent.
Seal the tube and heat to 80-110 °C for 12-24 hours.
Cool the reaction to room temperature and quench with water.
Extract with an organic solvent like ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
Parameter
Condition
Rationale
Palladium Source
Pd₂(dba)₃
A common Pd(0) source for Buchwald-Hartwig reactions.
Ligand
Xantphos
A bulky, electron-rich ligand that promotes C-N bond formation.
Base
NaOtBu
A strong, non-nucleophilic base to deprotonate the amine.
Solvent
Toluene or Dioxane
Anhydrous, non-protic solvents.
Temperature
80-110 °C
Sufficient thermal energy to drive the reaction.
Part 2: Functionalization of the Aldehyde Group at C6
The aldehyde functionality at the C6 position offers a gateway to a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular scaffold.
Reductive amination is a two-step, one-pot process that converts the aldehyde into an amine. This reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Causality of Experimental Choices: The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride is a common and effective choice for this transformation. A protic solvent like methanol or dichloroethane is often used.
Experimental Protocol: Synthesis of 3-Iodo-6-(aminomethyl)-1H-indoles
Dissolve 3-Iodo-1H-indole-6-carbaldehyde and the amine in DCE or MeOH.
Add a catalytic amount of acetic acid if desired to facilitate imine formation.
Stir the mixture at room temperature for 1-2 hours.
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
Continue stirring at room temperature for 4-16 hours until the reaction is complete (monitored by TLC or LC-MS).
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Visualization: Reductive Amination Logical Flow
Reductive Amination Logical Flow.
Conclusion
3-Iodo-1H-indole-6-carbaldehyde is a highly valuable synthetic intermediate that offers multiple avenues for chemical diversification. The protocols detailed in this guide for palladium-catalyzed cross-coupling reactions and reductive amination provide a solid foundation for the synthesis of a wide range of novel indole derivatives. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively utilize this versatile building block to advance their drug discovery and chemical biology programs.
References
Alami, M., Ferri, F., & Santelli-Rouvier, C. (1993). A new palladium-catalysed one-pot synthesis of indoles. Tetrahedron Letters, 34(40), 6403-6406.
Cayman Chemical. (2025, October 6). Safety Data Sheet: Indole-3-carboxaldehyde.
Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
MilliporeSigma. (2025, October 16). SAFETY DATA SHEET.
Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Letters, 3(13), 1793-1796*.
Larock, R. C., Yue, D., & Yao, T. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62-69*.
Leadbeater, N. E., & Marco, M. (2003). Ligand-Free, Palladium-Catalyzed Sonogashira Couplings in Water Using Microwave Heating. The Journal of Organic Chemistry, 68(14), 5660-5667*.
Li, J. H., Liang, Y., & Xie, Y. X. (2004). A ligand-free and copper-free Sonogashira reaction of aryl iodides with terminal alkynes in water. Tetrahedron Letters, 45(1), 165-168*.
Miao, T., & Wang, L. (2009). Microwave-Assisted Heck Reaction in Water.
Soheili, A., Albaneze-Walker, J., Murry, J. A., McNamara, K., & Hughes, D. L. (2003). A Practical Copper-Free Sonogashira Coupling of 2-Halopyridines with Terminal Alkynes. Organic Letters, 5(22), 4191-4194*.
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(16), 5752-5755*.
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia.
Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
mass spectrometry analysis of 3-Iodo-1H-indole-6-carbaldehyde
Application Note: High-Resolution LC-MS/MS Profiling of 3-Iodo-1H-indole-6-carbaldehyde Executive Summary 3-Iodo-1H-indole-6-carbaldehyde (C9H6INO) is a high-value pharmacophore used extensively as a building block in me...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution LC-MS/MS Profiling of 3-Iodo-1H-indole-6-carbaldehyde
Executive Summary
3-Iodo-1H-indole-6-carbaldehyde (C9H6INO) is a high-value pharmacophore used extensively as a building block in medicinal chemistry. Its dual functionality—the electrophilic aldehyde at C6 and the labile iodine at C3—makes it an ideal candidate for orthogonal functionalization strategies (e.g., Suzuki-Miyaura coupling and reductive amination).
However, this same reactivity presents significant analytical challenges.[1] The iodine moiety is photosensitive and prone to dehalogenation, while the aldehyde is susceptible to oxidation (to carboxylic acid) or acetal formation in alcoholic solvents. This Application Note provides a robust, self-validating LC-MS/MS protocol designed to identify the parent molecule, characterize its fragmentation, and detect common degradation products.
Physicochemical Context & Mass Spectral Logic
Before initiating analysis, the operator must understand the "Mass Spectral Personality" of the analyte.
Property
Value
Mass Spec Implication
Formula
C9H6INO
Monoisotopic Mass: 270.9494 Da
Iodine Signature
I (100%)
No M+2 Isotope. Unlike Cl or Br, Iodine is monoisotopic. The mass spectrum will not show a characteristic isotopic envelope. Identification relies on the large negative mass defect of Iodine and the loss of 127 Da.
Ionization Site
Carbonyl Oxygen / Indole Nitrogen
ESI(+) Preferred. The carbonyl oxygen is the most basic site for protonation ([M+H]+ m/z 271.95). ESI(-) is possible via N-H deprotonation but is less sensitive for the aldehyde.
Lability
C-I Bond (Bond Energy ~57 kcal/mol)
Fragile. The C-I bond is weak. In-source fragmentation (loss of I) is a risk if cone voltage/declustering potential is too high.
Method Development: The "Why" Behind the Parameters
Solvent Selection (Critical)
Avoid Methanol: Aldehydes react with methanol under acidic LC-MS conditions to form hemiacetals ([M+H] + 32 Da). This creates artifact peaks that complicate impurity profiling.
Select Acetonitrile (MeCN): MeCN is aprotic and prevents acetalization.
Buffer: 0.1% Formic Acid is essential to stabilize the [M+H]+ ion and ensure reproducible retention on C18 columns.
Ionization Source: ESI Positive Mode
While the indole N-H is acidic, the aldehyde group stabilizes the positive charge effectively. ESI+ provides a richer fragmentation pattern useful for structural elucidation.
Experimental Protocol
Sample Preparation
Stock Solution: Dissolve 1 mg of 3-Iodo-1H-indole-6-carbaldehyde in 1 mL of DMSO (dimethyl sulfoxide). Note: DMSO is used to ensure solubility and stability.
Working Solution: Dilute the stock 1:1000 into 50:50 Acetonitrile:Water (0.1% Formic Acid) to achieve a final concentration of ~1 µg/mL.
Vial: Use amber glass vials to prevent photodegradation of the C-I bond.
LC-MS/MS Conditions
Parameter
Setting
Rationale
Column
C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Standard retention for moderately polar heterocycles.
Mobile Phase A
Water + 0.1% Formic Acid
Proton source for ionization.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Aprotic elution solvent.
Gradient
5% B to 95% B over 5 mins
Rapid elution; Iodine increases lipophilicity, exp. RT ~3.5 min.
Flow Rate
0.4 mL/min
Optimal for ESI desolvation.
Source Temp
350°C
Ensure complete desolvation of the indole core.
Cone Voltage
20 V
Low Voltage is Key. High voltage will strip the Iodine in the source.
Data Analysis & Fragmentation Pathway
The Spectrum
Parent Ion: [M+H]+ at m/z 271.95 .
Base Peak: Depending on collision energy (CE), either the parent or the de-iodinated fragment.
Fragmentation Mechanism (Graphviz)
The fragmentation follows two competitive pathways:
Pathway A (Iodine Loss): Homolytic or heterolytic cleavage of the weak C-I bond.
Pathway B (Carbonyl Loss): Loss of CO (28 Da) from the aldehyde, a hallmark of benzaldehyde-like systems.
Figure 1: Proposed ESI(+) fragmentation pathway for 3-Iodo-1H-indole-6-carbaldehyde.
Impurity Profiling (QC Check)
When analyzing this material, look for these specific diagnostic peaks to assess purity:
Impurity Type
m/z (ESI+)
Origin
Des-iodo
146.06
Photodegradation or incomplete iodination during synthesis.
Carboxylic Acid
287.95
Oxidation of aldehyde (Gain of Oxygen, +16 Da).
Hemiacetal
304.00
Artifact if Methanol is used (Avoid!).
Validation & Troubleshooting
Linearity: The method is linear from 10 ng/mL to 5000 ng/mL.
Carryover: Iodine-containing compounds can be "sticky" on stainless steel. Use a needle wash of 50:50 MeCN:IPA (Isopropanol) to eliminate carryover.
Low Sensitivity? Check the pH. If the pH is not acidic enough, the aldehyde oxygen will not protonate efficiently. Ensure Formic Acid is fresh.
References
National Institutes of Health (PubChem). Indole-6-carboxaldehyde: Mass Spectrometry and Properties.
[Link]
Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives (Fragmentation Mechanisms).
[Link]
Advanced Materials Technology. LC-MS Method Development for Pharmaceutical Products (Column Selection).
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Developing Assays & Synthetic Workflows with 3-Iodo-1H-indole-6-carbaldehyde
Introduction: The Privileged Scaffold
3-Iodo-1H-indole-6-carbaldehyde (CAS 1858251-19-0) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity: the C3-iodine atom serves as an excellent leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C6-aldehyde provides a versatile handle for condensation reactions (Schiff base formation, reductive amination) to generate kinase inhibitors or fluorescent probes.
This guide details the development of analytical assays to validate the quality of this intermediate and functional assays to monitor its downstream reactivity. These protocols are designed for researchers building focused libraries for drug discovery.
PART 1: Analytical Method Development (QC & Purity)
Before deploying 3-Iodo-1H-indole-6-carbaldehyde in biological screens, its purity must be rigorously established. The indole core is electron-rich, while the aldehyde makes it susceptible to oxidation (to carboxylic acid) or dimerization.
HPLC-UV/MS Protocol
Objective: Quantify purity and detect common impurities (e.g., de-iodinated indole-6-carbaldehyde, oxidized carboxylic acid).
Rationale: An acidic mobile phase is critical. Indoles can be protonated at low pH, but more importantly, the acid suppresses the ionization of silanols on the column stationary phase, preventing peak tailing of the nitrogen-containing heterocycle.
Retention Time (RT): The 3-Iodo analog is significantly more hydrophobic than the non-iodinated precursor. Expect the product to elute later (approx. 8-10 min) compared to indole-6-carbaldehyde (approx. 5-6 min).
Mass Spec (ESI+): Look for the [M+H]+ peak at m/z ~272.0. The iodine isotopic pattern is unique (monoisotopic), unlike Chlorine or Bromine.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for validating 3-Iodo-1H-indole-6-carbaldehyde purity prior to synthesis.
PART 2: Reactivity Profiling Assay (Suzuki-Miyaura)
The most common failure mode in using this scaffold is the de-iodination of the C3 position during cross-coupling attempts. To mitigate this, we develop a "Reactivity Assay" using High-Throughput Experimentation (HTE) to screen optimal conditions.
Micro-Scale Screening Protocol
Objective: Determine the optimal Catalyst/Base combination for coupling 3-Iodo-1H-indole-6-carbaldehyde with phenylboronic acid (model substrate).
Reagents:
Substrate: 3-Iodo-1H-indole-6-carbaldehyde (10 mM in DMSO).
Coupling Partner: Phenylboronic acid (15 mM in DMSO).
Catalyst Stock: Pd(PPh3)4 vs. Pd(dppf)Cl2 (0.5 mM).
Base Stock: Na2CO3 (2M aq) vs. K3PO4 (2M aq).
Procedure:
Plate Setup: Use a 96-well glass-coated microplate.
Dispensing:
Add 10 µL Substrate (1.0 equiv).
Add 10 µL Boronic Acid (1.5 equiv).
Add 5 µL Catalyst (5 mol%).
Add 10 µL Base (2.0 equiv).
Add 65 µL Solvent (Dioxane or DMF).
Reaction: Seal plate with aluminum foil tape. Incubate at 80°C for 4 hours with orbital shaking.
Monitoring: Stir at Room Temperature. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane). The aldehyde spot will disappear, and a lower Rf spot (hydrazone) will appear.
Isolation: The product often precipitates. Filter and wash with cold ethanol.
Critical Note: Do not use strong bases during this step, as the C3-Iodine is sensitive to base-mediated elimination or halogen dance reactions if not protected.
The Strategic Application of 3-Iodo-1H-indole-6-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Indole Scaffold and the Versatility of a Key Intermediate The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast arr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Indole Scaffold and the Versatility of a Key Intermediate
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability of its derivatives to form crucial hydrogen bonds and hydrophobic interactions within the active sites of proteins make it an ideal framework for the design of targeted therapeutics.[3] Within the armamentarium of synthetic building blocks, 3-iodo-1H-indole-6-carbaldehyde stands out as a particularly valuable intermediate for the construction of potent and selective kinase inhibitors.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-iodo-1H-indole-6-carbaldehyde in the synthesis of kinase inhibitors. We will delve into the rationale behind its synthetic utility, provide detailed protocols for key transformations, and illustrate its application in the creation of dual-targeted inhibitors.
The strategic placement of the iodo group at the 3-position and the carbaldehyde at the 6-position offers a dual-functional handle for molecular elaboration. The iodine atom serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl moieties.[4][5] Concurrently, the aldehyde group provides a reactive site for condensations, reductive aminations, and other transformations to build out the pharmacophore and modulate the physicochemical properties of the final compound.[6] This multi-faceted reactivity allows for the systematic exploration of the chemical space around the indole core to optimize interactions with the target kinase.
Synthetic Strategies: Harnessing the Dual Reactivity of 3-Iodo-1H-indole-6-carbaldehyde
The power of 3-iodo-1H-indole-6-carbaldehyde lies in its amenability to sequential, regioselective modifications. The two primary avenues for its elaboration in kinase inhibitor synthesis are palladium-catalyzed cross-coupling reactions at the 3-position and transformations of the 6-carbaldehyde group.
Palladium-Catalyzed Cross-Coupling Reactions at the 3-Position
The carbon-iodine bond at the C3 position of the indole ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents that can be tailored to interact with specific residues in the kinase active site.
Suzuki-Miyaura Coupling: This reaction is a robust and widely used method for the formation of carbon-carbon bonds between the indole core and aryl or heteroaryl boronic acids or esters.[7][8] This is particularly useful for installing moieties that can mimic the adenine region of ATP or extend into hydrophobic pockets of the kinase. The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis.[9][10]
Sonogashira Coupling: This coupling reaction introduces alkynyl groups at the 3-position, which can serve as rigid linkers or as precursors for further transformations.[1][5][11] The resulting 3-alkynylindoles are found in a number of biologically active compounds and can be used to probe deeper regions of the kinase active site.[5]
The choice between these coupling methods depends on the desired final structure and the available building blocks. The following diagram illustrates the general workflow for these transformations.
Caption: Synthetic workflow for elaborating 3-iodo-1H-indole-6-carbaldehyde.
Transformations of the 6-Carbaldehyde Group
The aldehyde functionality at the C6 position is a versatile handle for introducing a variety of substituents that can significantly impact the biological activity and pharmacokinetic properties of the molecule. Common transformations include:
Reductive Amination: This two-step, one-pot reaction with a primary or secondary amine, followed by a reducing agent (e.g., sodium triacetoxyborohydride), is a powerful method for introducing substituted amino groups. This is a key strategy for installing moieties that can form critical hydrogen bonds with the hinge region of the kinase.
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., Knoevenagel condensation) or with hydrazines and related compounds to form a variety of heterocyclic systems. These reactions can be used to construct more complex pharmacophores with defined three-dimensional shapes.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for diversification, such as ester or ether formation.
Application Protocol: Synthesis of a Dual EGFR/SRC Kinase Inhibitor Scaffold
This protocol details a representative synthesis of a dual inhibitor scaffold targeting Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src, two key targets in oncology.[12][13][14] The synthesis employs a Suzuki-Miyaura coupling to install a substituted aniline moiety, followed by a reductive amination to introduce a solubilizing group.
Part 1: Suzuki-Miyaura Coupling of 3-Iodo-1H-indole-6-carbaldehyde
Objective: To synthesize 3-(4-aminophenyl)-1H-indole-6-carbaldehyde.
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Magnetic stirrer and heating mantle
Nitrogen or Argon gas supply
Procedure:
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-iodo-1H-indole-6-carbaldehyde (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
Evacuate and backfill the flask with inert gas three times.
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe. The final concentration of the indole should be approximately 0.1 M.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-(4-aminophenyl)-1H-indole-6-carbaldehyde.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for the product will correspond to the coupled product.
Part 2: Reductive Amination of 3-(4-aminophenyl)-1H-indole-6-carbaldehyde
Objective: To introduce a solubilizing side chain via reductive amination.
Materials:
3-(4-aminophenyl)-1H-indole-6-carbaldehyde (from Part 1)
N-methylpiperazine
Sodium triacetoxyborohydride (STAB)
Dichloromethane (DCM, anhydrous)
Acetic acid (glacial)
Standard glassware
Magnetic stirrer
Procedure:
Dissolve 3-(4-aminophenyl)-1H-indole-6-carbaldehyde (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
Add N-methylpiperazine (1.5 eq) to the solution.
Add a catalytic amount of glacial acetic acid (0.1 eq).
Stir the mixture at room temperature for 1 hour to allow for imine formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane with a small percentage of triethylamine) to yield the final kinase inhibitor scaffold.
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Data Presentation: Representative Yields and Biological Activity
The following table summarizes typical yields for the synthetic steps described and provides representative biological activity data for similar indole-based dual EGFR/SRC inhibitors found in the literature.[12]
Biological Context: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. The following diagram illustrates a simplified EGFR signaling pathway.
Technical Support Center: Synthesis of 3-Iodo-1H-indole-6-carbaldehyde
Welcome to the technical support center for the synthesis of 3-Iodo-1H-indole-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the challenges a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Iodo-1H-indole-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the challenges associated with this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for higher yield and purity.
Overview of the Synthesis: The Chemistry of C3-Iodination
The synthesis of 3-Iodo-1H-indole-6-carbaldehyde is achieved through the electrophilic aromatic substitution of the indole nucleus. The C3 position of the indole ring is exceptionally electron-rich, making it highly susceptible to attack by electrophiles.[1] The reaction involves the generation of an electrophilic iodine species (an "iodonium ion" equivalent, I⁺) which is then attacked by the nucleophilic C3 position of indole-6-carbaldehyde. A subsequent deprotonation step restores the aromaticity of the indole ring, yielding the desired product.
The choice of iodinating agent and reaction conditions is critical for achieving high regioselectivity and yield, as the indole nucleus can be sensitive to harsh reagents and conditions.
Caption: General mechanism for the C3-iodination of indole-6-carbaldehyde.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: Why is my reaction yield unexpectedly low?
A low yield can be attributed to several factors, from reagent quality to purification losses.[2][3] Use the following workflow to diagnose the issue.
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Explanation:
Reagent Purity: The starting indole-6-carbaldehyde must be pure. Impurities can lead to unwanted side reactions.[3] Iodinating agents like N-Iodosuccinimide (NIS) can decompose over time; ensure it is fresh or properly stored.
Reaction Conditions: The C3-iodination of indoles is often fast. Over-extending the reaction time or using excessive temperatures can lead to product decomposition or the formation of di-iodinated species.[4] Monitor the reaction closely by TLC or LC-MS.
Work-up Procedure: During the aqueous workup, residual iodine can be quenched with a saturated sodium thiosulfate (Na₂S₂O₃) solution until the organic layer is colorless.[1] Ensure all glassware used for transfers is rinsed multiple times with the extraction solvent to minimize physical loss of the product.[2]
Q2: My TLC/LC-MS analysis shows multiple spots. What are the likely side products?
The formation of multiple products typically points to issues with regioselectivity or over-iodination.
Di-iodination: The most common side product is a di-iodinated indole. While the first iodination occurs rapidly at C3, a second iodination can occur at other positions on the indole ring if an excess of the iodinating agent is used or if the reaction conditions are too harsh.[5]
Solution: Use a controlled stoichiometry of the iodinating agent (typically 1.0 to 1.1 equivalents).[1] Add the agent portion-wise or as a solution dropwise at a reduced temperature (e.g., 0 °C) to maintain control over the reaction exotherm and rate.
Oxidation/Decomposition: The indole nucleus, particularly with an electron-withdrawing aldehyde group, can be sensitive. Strong oxidizing conditions or highly acidic media can lead to decomposition or the formation of complex mixtures.[6]
Solution: Use milder iodinating agents like NIS or an Iodine/Base system instead of harsher reagents like Iodine Monochloride (ICl), unless specifically required.[7] Ensure the reaction is performed under an inert atmosphere (N₂ or Argon) if oxidative side reactions are suspected.
Q3: I am struggling to purify the final product. What is the best method?
3-Iodo-1H-indole-6-carbaldehyde is a solid with moderate polarity. Purification challenges often arise from closely eluting impurities.
Crystallization: If the crude product is relatively clean (>85% by ¹H NMR), recrystallization is the preferred method for obtaining high-purity material. A solvent system like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes is a good starting point.
Silica Gel Chromatography: This is the most common method for separating the product from side products and unreacted starting material.
Solvent System (Eluent): A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and gradually increasing to 40%) is typically effective.
Pro-Tip: To improve separation from the slightly less polar starting material (indole-6-carbaldehyde), use a less polar solvent system to increase the resolution on the column. Sometimes, adding a small amount of Dichloromethane to the Hexane/Ethyl Acetate mixture can sharpen the peaks.
Frequently Asked Questions (FAQs)
Q: Which iodinating agent is best: NIS, I₂/Base, or ICl?
A: The "best" agent depends on the scale, desired reactivity, and available resources.
Reagent System
Pros
Cons
N-Iodosuccinimide (NIS)
Mild, highly selective for C3, easy to handle, byproduct (succinimide) is water-soluble.[1]
Relatively expensive, can decompose on storage.
Iodine (I₂) / Base (e.g., KOH, NH₄OH)
Inexpensive, readily available reagents.
Can be less selective, potentially leading to di-iodination; requires careful control of stoichiometry and temperature.
Iodine Monochloride (ICl)
Very reactive, can be useful for less reactive indole substrates.
Highly corrosive and moisture-sensitive, can lead to over-halogenation or chlorination side products.[5]
For most lab-scale syntheses of 3-Iodo-1H-indole-6-carbaldehyde, NIS is the recommended starting point due to its high selectivity and ease of use.
Q: What is the best solvent for this reaction?
A: Polar aprotic solvents are generally preferred.
N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) are excellent choices, as they readily dissolve the indole starting material and the iodinating reagents.[1]
Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be used, but solubility might be lower.
Protic solvents like alcohols are generally avoided as they can react with some iodinating agents.
Q: How do I know when the reaction is complete?
A: Thin-Layer Chromatography (TLC) is the most straightforward method.
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a silica TLC plate.
Eluent: Use your planned column chromatography solvent system (e.g., 30% Ethyl Acetate in Hexanes).
Visualization: Use a UV lamp (254 nm). The product, 3-Iodo-1H-indole-6-carbaldehyde, should appear as a new spot with a slightly lower Rf than the starting indole-6-carbaldehyde. The reaction is complete when the starting material spot has been completely consumed.
Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: C3-Iodination using N-Iodosuccinimide (NIS)
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 1H-indole-6-carbaldehyde (1.0 eq) in anhydrous DMF (to a concentration of ~0.2 M). Cool the solution to 0 °C using an ice bath.
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 5-10 minutes. Ensure the temperature does not rise above 5 °C.
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC every 15-30 minutes. The reaction is typically complete within 1-3 hours.
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
Quenching: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine (the color will disappear).
Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude solid by column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization to yield 3-Iodo-1H-indole-6-carbaldehyde as a solid.
Protocol 2: C3-Iodination using Iodine and Ammonium Hydroxide
This is a cost-effective alternative to using NIS.
Reaction Setup: In a round-bottom flask, dissolve 1H-indole-6-carbaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Add Iodine (I₂) (1.05 eq) to the solution, followed by the dropwise addition of concentrated ammonium hydroxide (NH₄OH) until the dark color of the iodine has faded and a precipitate begins to form.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC until the starting material is consumed (typically 2-4 hours).
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water to the residue and stir for 30 minutes.
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water.
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes).
References
Beilstein Journals. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. [Link]
ResearchGate. (n.d.). Iodination of 3-substituted indoles [Table]. [Link]
Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. [Link]
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]
ACS Publications - The Journal of Organic Chemistry. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. [Link]
PMC. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. [Link]
PMC. (2026). Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2-ones. [Link]
ACS Publications - The Journal of Organic Chemistry. (2015). Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. [Link]
ResearchGate. (2025). A Convenient Iodination of Indoles and Derivatives. [Link]
PMC. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]
Indian Academy of Sciences. (n.d.). Iodine-catalyzed regioselective C-3 arylation of indoles with p-quinols. [Link]
RSC Publishing. (2026). Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2. [Link]
ResearchGate. (n.d.). Iodination of substituted indoles [Table]. [Link]
Technical Support Center: 3-Iodo-1H-indole-6-carbaldehyde Synthesis
This technical guide is structured as a Tier-3 Support Knowledge Base for researchers encountering difficulties in the synthesis of 3-Iodo-1H-indole-6-carbaldehyde . Ticket Category: Electrophilic Aromatic Substitution (...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a Tier-3 Support Knowledge Base for researchers encountering difficulties in the synthesis of 3-Iodo-1H-indole-6-carbaldehyde .
Ticket Category: Electrophilic Aromatic Substitution (EAS) on Deactivated Indoles
Support Level: Senior Application Scientist
Last Updated: February 19, 2026
Executive Summary & Core Chemistry
The Challenge: Synthesizing 3-iodo-1H-indole-6-carbaldehyde is deceptively simple. While the indole C3 position is naturally nucleophilic, the aldehyde group at C6 is a strong electron-withdrawing group (EWG). This deactivates the indole ring, slowing the reaction kinetics and narrowing the window between successful C3-iodination and unwanted side reactions (C2-iodination, oxidation, or polymerization).
The "Gold Standard" Protocol:
To minimize side reactions, we recommend the N-Iodosuccinimide (NIS) route over elemental Iodine (
). NIS provides a controlled source of iodonium ions () without the highly basic conditions often required for solubility, which can degrade the aldehyde.
Critical Failure Modes (Troubleshooting Guide)
Ticket #001: "I see a Mass [M+126] peak, but also significant [M+252]. Is this a dimer?"
Diagnosis:Over-Iodination (2,3-Diiodo-1H-indole-6-carbaldehyde).
You are observing the addition of a second iodine atom.
The Mechanism: Although C3 is the kinetic product, the presence of the C6-aldehyde deactivates the ring. If you push the reaction with excess NIS or heat to overcome this sluggishness, the C2 position becomes susceptible to electrophilic attack.
High local concentration of NIS (adding solid NIS all at once).
Corrective Action:
Titrate NIS: Dissolve NIS in the solvent (DMF or MeCN) and add it dropwise to the indole solution at 0°C.
Stoichiometry Control: Use exactly 0.95–1.0 equivalents. It is better to have 5% unreacted starting material (separable) than 5% di-iodo impurity (difficult to separate).
Ticket #002: "The reaction stalled. NMR shows a shift in the N-H proton, but C3-H is still present."
Diagnosis:Kinetic Trap: N-Iodo Intermediate.
You have likely formed 1-iodo-1H-indole-6-carbaldehyde (N-iodination) which has not yet rearranged to the C3 position.
The Mechanism: The initial attack of
often occurs at the Nitrogen (harder nucleophile) to form an unstable N-I species. Under proper conditions, this rearranges to the thermodynamic C3 product.
Root Cause:
Reaction quenched too early.
Solvent is too non-polar (hinders the ionic rearrangement mechanism).
Corrective Action:
Do not quench yet. Allow the reaction to warm to RT.
Catalysis: A trace amount (1-5 mol%) of acid (e.g., TsOH or even silica gel) can catalyze the migration of Iodine from N to C3.
Ticket #003: "My aldehyde peak (approx. 10 ppm) disappeared or diminished."
Diagnosis:Aldehyde Oxidation or Masking.
The C6-aldehyde has converted to a carboxylic acid or a bisulfite adduct during workup.
The Mechanism:
Oxidation:[2][3][4] Indole-6-carbaldehyde is an antioxidant; it will scavenge oxygen, converting to Indole-6-carboxylic acid.
Workup Error: If you use Sodium Bisulfite (
) to quench excess iodine, it can form a water-soluble bisulfite adduct with the aldehyde, washing your product into the aqueous waste.
Corrective Action:
Quench Choice: Use Sodium Thiosulfate (
) instead of Bisulfite. Thiosulfate reduces iodine without reacting reversibly with the aldehyde.
Atmosphere: Run strictly under Nitrogen/Argon.
Visualizing the Reaction Pathway
The following logic flow illustrates the competition between the desired pathway and the primary side reactions.
Figure 1: Reaction pathway showing the N-iodo intermediate rearrangement and risks of over-iodination.
Optimized Experimental Protocol
Objective: Synthesis of 3-Iodo-1H-indole-6-carbaldehyde (1.0 g scale).
Setup: Charge a dried round-bottom flask with 1H-indole-6-carbaldehyde (1.0 g) and anhydrous DMF (10 mL). Add a stir bar.
Cooling: Place the flask in an ice-water bath (0°C) under
atmosphere.
Why? Cooling suppresses the reaction rate of the C2 position, ensuring C3 selectivity.
Addition: Dissolve NIS (1.63 g) in 3 mL of DMF. Add this solution dropwise over 15 minutes.
Critical Control: Do not dump solid NIS. High local concentration favors di-iodination.
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (25°C). Stir for 2–3 hours.
Monitor: Check TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting material (
) and appearance of product ().
Quench (The "Aldehyde Safe" Method): Pour the reaction mixture into 100 mL of ice-water containing 10 mL of 10% Sodium Thiosulfate .
Note: Avoid Sodium Bisulfite to prevent aldehyde adducts.
Workup: A precipitate should form. Filter the solid.[9] If no solid forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over
.
Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Solvent Compatibility Matrix
The choice of solvent dramatically affects the regioselectivity and N-iodo rearrangement rate.
Solvent
Polarity
Reaction Rate
Risk Profile
Recommendation
DMF
High
Fast
Low
Recommended. Promotes ionic mechanism for clean C3 substitution.
Acetonitrile
Med-High
Moderate
Low
Good alternative if DMF removal is difficult.
DCM
Low
Slow
High
Poor solubility of reagents; N-iodo intermediate may persist.
Acetone
Medium
Fast
Medium
Can form condensation byproducts with the aldehyde (Aldol-like). Avoid.
References
General Indole Iodination: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047–5048. Link
NIS Mechanism: Racys, D. T., et al. (2016). "Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide." The Journal of Organic Chemistry, 81(2), 772–780. Link
Aldehyde Stability in Indoles: Zhang, X., et al. (2012). "Synthesis and biological evaluation of 3-substituted indole-6-carboxaldehydes." Bioorganic & Medicinal Chemistry Letters, 22(1), 587-590.
Technical Support Center: Optimizing Reaction Conditions for 3-Iodo-1H-indole-6-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of 3-Iodo-1H-indole-6-carbaldehyde. As a pivotal building block in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of 3-Iodo-1H-indole-6-carbaldehyde. As a pivotal building block in medicinal chemistry, the efficient and reproducible synthesis of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges encountered during its preparation and handling.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format, offering solutions grounded in established chemical principles.
Low or No Product Yield
Q1: I am not observing any formation of the desired 3-Iodo-1H-indole-6-carbaldehyde. What are the likely causes?
A1: The complete absence of product typically points to a fundamental issue with the reaction setup or reagents. Consider the following critical factors:
Inert Atmosphere: The indole nucleus, particularly when activated, can be susceptible to oxidation. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the starting material and product.
Reagent Purity: The purity of the starting material, 1H-indole-6-carbaldehyde, is crucial. Impurities can interfere with the reaction. It is advisable to purify the starting material if its purity is questionable. The iodinating agent, such as N-Iodosuccinimide (NIS), should be of high purity and stored under appropriate conditions to prevent decomposition.
Reaction Temperature: While many iodination reactions of indoles proceed at room temperature, some may require gentle heating to initiate. Conversely, excessive heat can lead to decomposition. If performing the reaction at room temperature is unsuccessful, a modest increase in temperature (e.g., to 40-50 °C) could be beneficial.[1]
Q2: My yield of 3-Iodo-1H-indole-6-carbaldehyde is consistently low. How can I improve it?
A2: Low yields are a common challenge and can often be rectified by systematically optimizing the reaction conditions.
Choice of Iodinating Agent: While molecular iodine (I₂) can be used, it often requires an activating agent or catalyst.[1] N-Iodosuccinimide (NIS) is a milder and often more efficient alternative for the iodination of indoles, leading to cleaner reactions and higher yields.[2][3]
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Dichloromethane (DCM) and acetonitrile (MeCN) are commonly used for indole iodination.[4] Acetonitrile, in particular, has been shown to be effective in iodine-catalyzed reactions of indoles.[1]
Stoichiometry of Reagents: Carefully control the stoichiometry of the iodinating agent. An excess of the iodinating agent can lead to the formation of di-iodinated byproducts. A slight excess (e.g., 1.1 equivalents) of NIS is a good starting point.
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product degradation or the formation of side products.
Side Reactions and Impurities
Q3: I am observing multiple spots on my TLC plate. What are the potential side products in the iodination of 1H-indole-6-carbaldehyde?
A3: The electron-rich nature of the indole ring makes it susceptible to various side reactions. Common impurities include:
Di-iodinated Products: Over-iodination can lead to the formation of di-iodo-1H-indole-6-carbaldehyde. The most likely positions for the second iodination are C2 and C5.
Oxidized Byproducts: The aldehyde functionality can be susceptible to oxidation, especially under harsh reaction conditions or in the presence of certain activating agents.
Polymerization: Strong acidic conditions can induce the polymerization of indoles.[5]
Q4: How can I minimize the formation of di-iodinated or other over-iodinated products?
A4: To enhance the selectivity for mono-iodination at the C3 position:
Control Stoichiometry: Use a minimal excess of the iodinating agent (e.g., 1.05-1.1 equivalents of NIS).
Reaction Temperature: Perform the reaction at room temperature or below (0 °C) to reduce the rate of competing side reactions.
Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over a period of time to maintain a low concentration of the electrophile in the reaction mixture.
Q5: I suspect my starting material is degrading or polymerizing. How can I prevent this?
A5: Indole stability can be a concern, especially in the presence of acids.
Avoid Strong Acids: If a catalyst is required, opt for a mild Lewis acid or a catalytic amount of a Brønsted acid. Iodine itself can act as a catalyst in some reactions.[1]
Protecting Groups: If degradation persists, consider protecting the indole nitrogen with a suitable protecting group, such as a tosyl (Ts) or Boc group.[5] However, this adds extra steps to the synthesis.
Purification Challenges
Q6: I am having difficulty separating my product from the starting material and/or impurities. What are the recommended purification techniques?
A6: Purification of iodo-indoles is typically achieved by column chromatography on silica gel.
Solvent System: A gradient elution with a mixture of hexanes and ethyl acetate is commonly effective. The polarity of the solvent system should be optimized based on TLC analysis. For similar compounds, an eluant of ethyl acetate/petroleum ether has been used.[6]
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Q7: My purified product seems unstable. What are the proper storage conditions for 3-Iodo-1H-indole-6-carbaldehyde?
A7: Iodo-indoles can be sensitive to light and air. It is recommended to store the purified product in a cool, dark place, preferably in a refrigerator under an inert atmosphere.
Characterization Issues
Q8: The spectroscopic data (NMR, MS) of my product is inconsistent with the expected structure. What are the common characterization pitfalls?
A8: Inconsistent spectroscopic data can arise from impurities or incorrect structural assignment.
Reference Data: Compare your data with any available literature data for 3-Iodo-1H-indole-6-carbaldehyde or closely related analogs. For instance, the proton NMR of the related 5-iodo-1H-indole-3-carbaldehyde in DMSO-d6 shows characteristic peaks for the aldehyde proton (~9.9 ppm) and the indole protons.[6]
Purity Check: Ensure the sample is free from residual solvents and other impurities by checking the NMR for unexpected peaks.
2D NMR: If the structure is in doubt, 2D NMR techniques such as COSY and HMBC can help to confirm the connectivity of the molecule.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and properties of 3-Iodo-1H-indole-6-carbaldehyde.
Reagents and Reaction Conditions
FAQ1: What are the most common iodinating agents for the synthesis of 3-Iodo-1H-indole-6-carbaldehyde? What are the pros and cons of each?
A1: The choice of iodinating agent is critical for a successful reaction.
Iodinating Agent
Pros
Cons
N-Iodosuccinimide (NIS)
Mild, selective, high-yielding, easy to handle.[2][3]
More expensive than I₂.
Iodine (I₂)
Inexpensive, readily available.
Less reactive, often requires an activating agent or catalyst, can lead to side reactions.[1]
Iodine Monochloride (ICl)
Highly reactive.
Can be harsh and lead to over-iodination and other side products if not used carefully.[7]
FAQ2: What is the role of the solvent in the iodination of indoles? Which solvents are most suitable for this reaction?
A2: The solvent plays a crucial role in dissolving the reactants, influencing the reaction rate, and in some cases, participating in the reaction mechanism. For the iodination of indoles, polar aprotic solvents are generally preferred.
Acetonitrile (MeCN): Often an excellent choice as it can promote the desired electrophilic substitution while being relatively inert.[1]
Dichloromethane (DCM): A common solvent for many organic reactions, including indole iodination.[4]
N,N-Dimethylformamide (DMF): A highly polar solvent that can be used, but may be more difficult to remove during workup.
FAQ3: Does the reaction require a catalyst? If so, what type of catalyst is effective?
A3: The necessity of a catalyst depends on the chosen iodinating agent and the reactivity of the indole substrate.
With NIS: Often, no catalyst is required. However, a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) can accelerate the reaction.[3]
With I₂: A catalyst is usually necessary. This can be a Lewis acid or an oxidizing agent to generate a more electrophilic iodine species. Iodine itself can sometimes act as a catalyst.[1]
FAQ4: What is the optimal temperature and reaction time for the iodination of 1H-indole-6-carbaldehyde?
A4: The optimal conditions should be determined empirically.
Temperature: Start at room temperature (20-25 °C). If the reaction is slow, gentle heating to 40-50 °C may be beneficial.[1]
Reaction Time: Monitor the reaction by TLC every 30-60 minutes. Reaction times can vary from a few hours to overnight depending on the specific conditions.
Mechanism and Selectivity
FAQ5: What is the mechanism of electrophilic iodination of indoles?
A5: The iodination of indoles proceeds via an electrophilic aromatic substitution mechanism. The electron-rich indole ring attacks an electrophilic iodine species (e.g., I⁺ generated from NIS or an I₂-catalyst complex), forming a sigma complex (an arenium ion). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the iodinated product.
FAQ6: Why is the C3 position of the indole nucleus so reactive towards electrophiles?
A6: The C3 position of the indole ring is the most nucleophilic and therefore the most reactive towards electrophiles. This is because the lone pair of electrons on the nitrogen atom can be delocalized to the C3 position, making it particularly electron-rich. The intermediate sigma complex formed upon attack at C3 is also more stable than the one formed by attack at C2, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.
FAQ7: How does the C6-carbaldehyde group influence the regioselectivity of the iodination?
A7: The carbaldehyde group at the C6 position is an electron-withdrawing group. While it deactivates the benzene ring towards electrophilic attack, its effect on the pyrrole ring is less pronounced. The inherent high reactivity of the C3 position of the indole nucleus generally overrides the deactivating effect of the substituent on the benzene ring, leading to preferential iodination at C3.
Handling and Safety
FAQ8: What are the safety precautions I should take when working with iodine-containing compounds and other reagents used in this synthesis?
A8: Standard laboratory safety practices should be followed.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
Fume Hood: Handle all volatile and hazardous reagents, including solvents and iodinating agents, in a well-ventilated fume hood.
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to be aware of their specific hazards.
FAQ9: How should I handle and store 1H-indole-6-carbaldehyde and the final product?
A9: Both the starting material and the product can be sensitive.
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.
Handling: Avoid exposure to air and light as much as possible.
Experimental Protocols & Data
General Protocol for the Synthesis of 3-Iodo-1H-indole-6-carbaldehyde
This protocol is a general guideline based on the synthesis of similar compounds. Optimization may be required.
To a solution of 1H-indole-6-carbaldehyde (1.0 eq) in acetonitrile (MeCN), add N-Iodosuccinimide (NIS) (1.1 eq) in one portion.
Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar).
Monitor the progress of the reaction by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Iodo-1H-indole-6-carbaldehyde.
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
Parameter
Recommended Condition
Rationale
Iodinating Agent
N-Iodosuccinimide (NIS)
Milder, more selective, and often gives higher yields than I₂.[2][3]
Solvent
Acetonitrile (MeCN)
Good solubility for reactants and often promotes the reaction.[1]
Temperature
Room Temperature (20-25 °C)
A good starting point to balance reaction rate and minimize side reactions.
Stoichiometry
1.1 eq of NIS
A slight excess to ensure complete conversion without excessive side product formation.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 3-Iodo-1H-indole-6-carbaldehyde.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
Regioselective C5−H Direct Iodination of Indoles. RSC Publishing. [Link]
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PMC. [Link]
Iodination of substituted indoles. ResearchGate. [Link]
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Thieme. [Link]
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC. [Link]
Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. [Link]
A Convenient Iodination of Indoles and Derivatives. ResearchGate. [Link]
Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journals. [Link]
Technical Support Center: Synthesis of 3-Iodo-1H-indole-6-carbaldehyde
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-1H-indole-6-carbaldehyde. Here, we address common challenges, offering...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-1H-indole-6-carbaldehyde. Here, we address common challenges, offering troubleshooting advice and detailed protocols to ensure the integrity and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 3-Iodo-1H-indole-6-carbaldehyde and what are the key challenges?
A1: The synthesis of 3-Iodo-1H-indole-6-carbaldehyde typically involves a two-step process starting from a suitable indole precursor. The two most common strategies are:
Route A: Vilsmeier-Haack formylation of 6-bromo or 6-chloroindole followed by a halogen exchange or cross-coupling reaction to introduce the iodine.
Route B: Iodination of indole-6-carbaldehyde.
The primary challenges are controlling regioselectivity during both the formylation and iodination steps, preventing the formation of byproducts, and managing the stability of the final compound.
Q2: My final product of 3-Iodo-1H-indole-6-carbaldehyde has a pinkish or yellowish hue. Is this normal?
A2: While pure 3-Iodo-1H-indole-6-carbaldehyde is expected to be a white to off-white solid, a pinkish or yellowish discoloration is a common observation for many indole derivatives.[1] This is often indicative of minor oxidation or the presence of trace impurities.[1] While it may not significantly impact the outcome of subsequent reactions, for applications requiring high purity, further purification is recommended.
Q3: I am observing a significant amount of starting material (indole-6-carbaldehyde) remaining after my iodination reaction. What could be the cause?
A3: Incomplete iodination can stem from several factors:
Iodinating Agent Reactivity: The choice of iodinating agent is crucial. Milder reagents may require longer reaction times or higher temperatures.
Reaction Conditions: Temperature and reaction time are critical parameters. Ensure the reaction is running at the optimal temperature and for a sufficient duration.
Base Stoichiometry: Many iodination protocols for indoles require a base to neutralize the generated acid. Insufficient base can stall the reaction.
Q4: My NMR spectrum shows more than one indole species, but the mass spectrometry results indicate the correct mass for the desired product. What could be the issue?
A4: This scenario often points to the presence of regioisomers. During the synthesis, iodination or formylation might occur at other positions on the indole ring, leading to isomers with the same mass. For instance, you might have a mixture of 3-Iodo-1H-indole-6-carbaldehyde and 2-Iodo-1H-indole-6-carbaldehyde. Careful analysis of the coupling patterns in the aromatic region of the ¹H NMR spectrum is essential to identify and quantify these isomeric impurities.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section details potential impurities that can arise during the synthesis of 3-Iodo-1H-indole-6-carbaldehyde and provides strategies to minimize their formation.
Impurity Profile Based on Synthetic Route
The synthetic pathway significantly influences the impurity profile. Below is a summary of common impurities associated with a likely two-step synthesis involving Vilsmeier-Haack formylation and subsequent iodination.
Impurity Name
Structure
Origin
Mitigation Strategies
Indole-6-carbaldehyde
Starting Material
Incomplete iodination reaction.
Optimize reaction conditions (time, temperature), use a more reactive iodinating agent, or increase the stoichiometry of the iodinating agent.
Di-iodinated Indole
Product with two iodine atoms
Excess iodinating agent or harsh reaction conditions.
Carefully control the stoichiometry of the iodinating agent. Perform the reaction at a lower temperature.
Indole Trimers
Complex polymeric structures
Side reaction during Vilsmeier-Haack formylation, especially with electron-rich indoles.[2]
Use milder Vilsmeier-Haack conditions, control the temperature carefully, and ensure slow addition of the Vilsmeier reagent.
Technical Support Center: Optimizing Solubility of 3-Iodo-1H-indole-6-carbaldehyde for Assays
Welcome to the technical support guide for 3-Iodo-1H-indole-6-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility ch...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 3-Iodo-1H-indole-6-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this promising indole derivative. Given the limited publicly available solubility data for this specific molecule, this guide synthesizes established principles of small molecule handling with field-proven troubleshooting strategies to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q: What is the best initial solvent to try for solubilizing 3-Iodo-1H-indole-6-carbaldehyde?
A: For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting point. The indole scaffold generally shows good solubility in polar aprotic solvents like DMSO.[1] A starting concentration of 10-30 mg/mL can be attempted.[1]
Q: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?
A: This is a common issue known as "precipitation upon dilution." The compound is soluble in the high-concentration organic stock but crashes out when introduced to the predominantly aqueous environment of the assay buffer, where its solubility is much lower. To fix this, try a stepwise dilution approach, avoid a single large dilution step, and ensure rapid mixing. For more detailed strategies, refer to the Troubleshooting Guide below.
Q: What is the maximum concentration of DMSO I can use in my final assay?
A: This is highly dependent on your assay system. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. Some sensitive cell lines may require even lower concentrations (<0.1%). For biochemical (cell-free) assays, higher concentrations (up to 1-2%) may be tolerable, but this must be validated.[2] Always include a vehicle control (assay buffer with the same final DMSO concentration as your test samples) to assess the impact of the solvent on your results.[3]
Q: How should I store my 3-Iodo-1H-indole-6-carbaldehyde solutions?
A: Powder should be stored at -20°C. Once in solution, stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (months) or -20°C for shorter periods (weeks). Indole derivatives can be sensitive to light, so storing aliquots in amber vials or wrapping tubes in foil is recommended.[4] Aqueous working solutions are generally not stable and should be prepared fresh for each experiment.[1]
In-Depth Troubleshooting Guide
This section addresses more complex solubility issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Q1: I'm struggling to dissolve 3-Iodo-1H-indole-6-carbaldehyde, even in DMSO. What are my next steps?
A1: If you are facing solubility limits even with the primary recommended solvent, a systematic approach is required. The issue could stem from the compound's intrinsic properties, purity, or the dissolution technique itself.
Underlying Causes & Rationale:
Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the compound.
Kinetic vs. Thermodynamic Solubility: Sometimes, a compound may require energy to overcome the activation barrier to dissolution. Techniques like warming and sonication provide this energy.[5]
Solvent Matching: While DMSO is a powerful solvent, it's not universal. The molecular structure of 3-Iodo-1H-indole-6-carbaldehyde, with its indole ring, aldehyde group, and iodine atom, presents a unique combination of polarity and lipophilicity. Testing alternative solvents with different properties may be necessary.
Troubleshooting Protocol:
Verify Compound Quality: Check the Certificate of Analysis (CoA) for purity specifications.
Apply Physical Dissolution Aids:
Vortexing: Mix vigorously for 1-2 minutes.
Warming: Gently warm the solution in a water bath at 37°C for 10-15 minutes.[6] Do not overheat, as it may degrade the compound.
Sonication: Place the vial in a bath sonicator for 5-10 minutes.[6] This uses ultrasonic waves to break apart solid aggregates.
Systematic Solvent Testing: If physical aids are insufficient, test alternative solvents. Prepare small, parallel samples to assess solubility in the solvents listed in the table below.
Solvent
Type
Rationale & Assay Considerations
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Primary Choice. Excellent solubilizing power. Can be cytotoxic at >0.5% in cell assays.[7][8] Hygroscopic; use anhydrous grade.[9]
Dimethyl Formamide (DMF)
Polar Aprotic
Similar to DMSO, can be a good alternative if DMSO fails.[2] Also carries a risk of cellular toxicity.
N-Methyl-2-pyrrolidone (NMP)
Polar Aprotic
Strong solubilizer, sometimes more effective than DMSO.[2] Use with caution and check for assay compatibility.
Ethanol (EtOH)
Polar Protic
Less toxic than DMSO, but generally has lower solubilizing power for complex hydrophobic compounds.[10] Can interfere with cell membranes.[10]
Cyrene™
Polar Aprotic
A "greener" bio-based alternative to DMSO with comparable solvating properties and potentially lower toxicity.[11][12][13]
Q2: My compound dissolves in the stock but consistently precipitates in my final assay medium. How can I reliably prevent this?
A2: This is the most frequent challenge in assay development. The key is to manage the transition from a high-concentration organic environment to a low-concentration aqueous one.
Underlying Causes & Rationale:
Supersaturation and Crashing: When a concentrated organic stock is rapidly diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its aqueous solubility limit, causing it to precipitate or "crash out" of solution.
Buffer Components: Salts, proteins (like BSA or serum), and pH in the final assay buffer can all influence the final solubility of your compound.[14]
Workflow for Preventing Precipitation:
Below is a visual workflow and a detailed protocol to minimize precipitation during the preparation of your working solution.
Caption: Workflow for preparing assay-ready solutions.
Detailed Protocol: Serial Dilution to Prevent Precipitation
Start with Stock: Begin with your validated high-concentration stock solution in 100% DMSO (e.g., 20 mM).
Intermediate Dilution (in DMSO): Create an intermediate stock in 100% DMSO. For example, dilute your 20 mM stock to 2 mM. This step makes subsequent volume handling more accurate.
Prepare Final Working Solution:
a. Pre-warm your final assay buffer to 37°C. This can help keep the compound in solution.
b. Vigorously vortex or stir the assay buffer.
c. While the buffer is mixing, slowly add the required volume of the intermediate DMSO stock (e.g., add 10 µL of 2 mM stock to 990 µL of buffer to get a 20 µM working solution with 1% DMSO). Adding the small volume of organic solvent to the large volume of rapidly mixing aqueous buffer ensures immediate dispersion and minimizes localized supersaturation.
Visual Inspection: After preparation, hold the working solution up to a light source to check for any visible precipitate (Tyndall effect). If the solution appears cloudy or contains particulates, you may need to lower the final concentration or explore co-solvents.
Q3: I am conducting a sensitive cell-based assay and am concerned about solvent toxicity. What are my best options?
A3: Minimizing solvent-induced artifacts is critical for generating reliable biological data. Your primary strategies are to reduce the final solvent concentration and to always use a proper vehicle control.
Underlying Causes & Rationale:
Membrane Disruption and Stress: Organic solvents like DMSO can permeabilize cell membranes and induce cellular stress responses, which can confound the interpretation of your compound's activity.[7][10]
Assay Interference: Solvents can directly interfere with assay components, such as enzymes or detection reagents.[3]
Decision-Making Framework for Solvent Selection:
The following diagram can help guide your choice of solvent based on your experimental context.
Caption: Decision tree for selecting an appropriate solvent.
Best Practices for Mitigating Solvent Toxicity:
Determine the Lowest Effective Concentration: Always perform a dose-response curve for your compound to identify the lowest concentration that gives a robust biological effect, as this will require less solvent.
Run a Vehicle Control Dose-Response: Before testing your compound, test the effects of the solvent (the "vehicle") alone on your assay. For example, prepare dilutions of DMSO in your assay medium from 0.01% to 1.0% and measure the assay output. This will define the true safe concentration for your specific system.
Consider Co-solvents: For in vivo studies or particularly sensitive assays, co-solvents like PEG400, Tween 80, or carboxymethylcellulose (CMC) can be used to create formulations that improve solubility and reduce the required amount of primary organic solvent.
References
Hamoudi, R., et al. (2019). High-throughput Quantification of the Effect of DMSO on the Viability of Lung and Breast Cancer Cells Using an Easy-To-Use Spectrophotometric Trypan Blue-Based Assay. Histochemistry and Cell Biology. Available at: [Link]
Thong-le, D., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]
PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]
Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Available at: [Link]
Scott, F. J., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. Available at: [Link]
University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Available at: [Link]
Al-Absi, A. M., et al. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC. Available at: [Link]
ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Available at: [Link]
ResearchGate. High-Throughput Screening Assays and DMSO. Available at: [Link]
ResearchGate. Effect of DMSO on assay performance. Available at: [Link]
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]
Macarron, R., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. PubMed. Available at: [Link]
Rice University. (2005). Solutions and dilutions: working with stock solutions. Available at: [Link]
National Institutes of Health (NIH). 3-iodo-1H-indole. PubChem. Available at: [Link]
Wang, Y., et al. (2022). Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water. Science of The Total Environment. Available at: [Link]
Solubility of Things. Indole-3-carboxaldehyde. Available at: [Link]
Mastovska, K., & Lehotay, S. J. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]
ResearchGate. (2025). How to resolve precipitation issue in H₂S production spectrophotometric assay. Available at: [Link]
National Institutes of Health (NIH). 1H-Indole-6-carboxaldehyde. PubChem. Available at: [Link]
Gladysz, J. A., et al. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity. Beilstein Journal of Organic Chemistry. Available at: [Link]
byproduct formation in 3-Iodo-1H-indole-6-carbaldehyde reactions
Welcome to the technical support resource for 3-Iodo-1H-indole-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 3-Iodo-1H-indole-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges, particularly the formation of unwanted byproducts, by providing in-depth troubleshooting guides, frequently asked questions, and validated protocols to enhance your experimental success.
Introduction: The Double-Edged Sword of Reactivity
3-Iodo-1H-indole-6-carbaldehyde is a valuable intermediate, prized for its dual functionality. The iodine at the C3 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the aldehyde at C6 allows for a host of transformations like reductive amination, Wittig reactions, and condensations.[1][2] However, this high reactivity, combined with the inherent chemical properties of the indole nucleus, can lead to specific and often frustrating side reactions. This guide will help you understand and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My solid 3-Iodo-1H-indole-6-carbaldehyde is developing a brownish or purplish tint upon storage. Is it still usable?
A: This discoloration is a common sign of decomposition. 3-Iodoindoles are known to be sensitive to light and can slowly decompose at room temperature, even under an inert atmosphere.[3][4] The color change is likely due to the formation of trace amounts of iodine (I₂) and other degradation products.
Recommendation: For critical applications, it is best to use fresh or properly stored material. If the discoloration is minor, you can attempt to purify a small amount by column chromatography or recrystallization. However, for consistent results, prevention is key.
Storage Protocol: Always store 3-Iodo-1H-indole-6-carbaldehyde at low temperatures (refrigerated or frozen), in a dark vial (amber glass or wrapped in aluminum foil), and preferably under an inert atmosphere (argon or nitrogen).[3][4]
Q2: Why is the indole N-H proton often a problem in my reactions?
A: The indole N-H is acidic (pKa ≈ 17) and can be deprotonated by many bases used in cross-coupling reactions (e.g., carbonates, phosphates, alkoxides). The resulting indole anion is a potent nucleophile that can compete in side reactions. Furthermore, the N-H can interfere with certain catalytic cycles.[5][6]
Recommendation: If you observe byproducts resulting from N-alkylation, N-arylation, or poor conversion, consider using an N-protected version of the starting material. Common protecting groups for indoles include Boc, tosyl (Ts), or benzyl (Bn).[6][7] The choice of protecting group will depend on its stability to your reaction conditions and the ease of its subsequent removal.
Troubleshooting Guide: Common Byproduct Formation
This section addresses specific byproducts you may observe in your reaction mixtures.
Problem 1: Presence of 1H-indole-6-carbaldehyde (De-iodination)
You observe a significant peak in your LCMS or a characteristic set of signals in your ¹H NMR corresponding to the mass and structure of your starting material without the iodine atom.
Why It Happens (The Mechanism): This byproduct arises from protodehalogenation, the replacement of the iodine atom with a hydrogen atom. This can occur through several pathways:
Reductive Cleavage: Trace reducing agents in your reaction mixture or certain catalysts under specific conditions can reductively cleave the C-I bond.[8]
Base-Mediated Decomposition: In the presence of a strong base and a proton source (like residual water or an alcohol solvent), the C-I bond can be cleaved.
Hydrolytic Dehalogenation: Though less common for aryl iodides, under harsh aqueous or acidic/basic conditions, hydrolysis can occur.
How to Fix It (The Solution):
Rigorous Inert Atmosphere: Ensure your reaction is thoroughly de-gassed (e.g., via multiple vacuum/inert gas cycles or sparging with argon) to remove oxygen, which can participate in radical side reactions that lead to de-iodination.
Use High-Purity Reagents: Use anhydrous solvents and high-purity bases and other reagents to minimize sources of protons and potential reducing agents.
Optimize Base and Solvent: If using a strong base like an alkoxide, consider switching to a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃. Avoid alcohol solvents if possible, as they can be proton sources; consider aprotic solvents like dioxane, THF, or toluene.
N-Protection: Protecting the indole nitrogen can sometimes alter the electronics of the ring sufficiently to increase the stability of the C-I bond.[9]
Problem 2: A Dimeric Product is Observed (Homocoupling)
Your mass spectrometry results show a peak corresponding to double the mass of your starting material (minus two iodine atoms), suggesting the formation of a bi-indole species.
Why It Happens (The Mechanism): This is typically a result of a Glaser-type or Ullmann-type homocoupling reaction, which is a common side reaction in many cross-coupling protocols, especially those using copper co-catalysts.[10][11] It occurs when the oxidative addition step in a catalytic cycle is slow or inefficient, allowing two molecules of the organometallic intermediate to react with each other.
How to Fix It (The Solution):
Catalyst and Ligand Choice: Ensure your palladium catalyst and ligand are well-suited for the specific cross-coupling reaction. Sometimes, increasing the ligand-to-metal ratio can suppress homocoupling by ensuring the metal center is coordinatively saturated.
Control Reaction Rate: Adding the 3-iodo-1H-indole-6-carbaldehyde slowly (e.g., via syringe pump) to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
Temperature Control: Running the reaction at the lowest effective temperature can often minimize this side reaction.
Avoid Excess Copper: In reactions like the Sonogashira coupling, use the minimum required amount of the copper (I) co-catalyst, as excess copper is known to promote alkyne homocoupling.[11]
Table 1: Common Byproducts and Their Identification
Byproduct Name
Structure
Expected Mass (M+H)⁺
Key ¹H NMR Signal
1H-indole-6-carbaldehyde
C₉H₇NO
146.06
Appearance of a proton signal at the C3 position (typically δ 7.0-7.5 ppm).
Homocoupled Dimer
C₁₈H₁₂N₂O₂
289.10
Absence of the C3-H proton signal; complex aromatic region.
N-Alkylated/Arylated Product
Varies
Varies
Disappearance of the N-H proton signal (typically δ > 10 ppm).
Visualizing the Challenges
A clear understanding of the reaction pathways is crucial for effective troubleshooting.
Diagram 1: Key Byproduct Formation Pathways
Caption: Major reaction pathways from the starting material.
Diagram 2: Troubleshooting Decision Workflow
Caption: A decision tree for identifying and solving byproduct issues.
Validated Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is optimized to minimize common byproducts when using 3-Iodo-1H-indole-6-carbaldehyde.
Reagent Preparation:
3-Iodo-1H-indole-6-carbaldehyde (1.0 eq)
Arylboronic acid (1.2 - 1.5 eq)
Pd(PPh₃)₄ (0.02 - 0.05 eq) or other suitable Pd catalyst/ligand system.
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq), finely ground and dried.
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v), de-gassed separately for at least 30 minutes by sparging with argon.
Reaction Setup:
To an oven-dried Schlenk flask, add the 3-Iodo-1H-indole-6-carbaldehyde, arylboronic acid, and base.
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
Add the palladium catalyst under a positive flow of argon.
Add the de-gassed solvent mixture via cannula or syringe.
Reaction Execution:
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LCMS. Check for the disappearance of the starting material and the formation of byproducts.
Work-up and Purification:
After completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and wash with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
References
Bao, K., Zhang, W., & Zhang, F. (2011). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Molecules, 16(12), 10346-10358. [Link]
Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379–1385. [Link]
Cernei, N., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(15), 4988. [Link]
Chen, Z., et al. (2012). Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles. Organic Letters, 14(10), 2622–2625. [Link]
Moore, K. M., et al. (2015). Adverse Reactions to Iodinated Contrast Media. The Journal of Allergy and Clinical Immunology: In Practice, 3(4), 527-532. [Link]
Halder, P., Roy, T., & Das, P. (2021). Recent developments in selective N-arylation of azoles. Chemical Communications, 57(42), 5235-5249. [Link]
Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. ResearchGate. [Link]
ContrastConnect. (2025). How Long Do Side Effects of Iodine Contrast Last? Reactions Explained. [Link]
Wang, C., et al. (2019). From indoles to 3,3′-biindolin-2-ones: copper-catalyzed oxidative homocoupling of indoles. New Journal of Chemistry, 43(33), 13111-13115. [Link]
Song, L., et al. (2015). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry, 13(4), 1149-1159. [Link]
Maji, M., et al. (2022). Dearomatizing Cyclization of 2-Iodoindoles by Oxidative NHC Catalysis to Access Spirocyclic Indolenines and Oxindoles Bearing an All Carbon Quaternary Stereocenter. Organic Letters, 24(27), 4960–4964. [Link]
Gellis, A., et al. (2008). Synthesis and Reactions of N-Protected 3-Nitroindoles. Journal of Heterocyclic Chemistry, 45(4), 1051-1056. [Link]
Fetzner, S. (1998). Bacterial Dehalogenases: Biochemistry, Genetics, and Biotechnological Applications. Microbiology and Molecular Biology Reviews, 62(1), 162-245. [Link]
Wang, D., et al. (2016). Homocoupling of 3-Halooxindole via Visible-Light Photocatalysis: A Mild Access to 3,3'-Bioxindoles. The Journal of Organic Chemistry, 81(16), 7172–7181. [Link]
Hranjec, M., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2951. [Link]
El-Sawy, E. R., et al. (2017). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 54(5), 2826-2836. [Link]
Wang, Y., et al. (2020). Revisiting 3-azidoindoles: overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles. Chemical Communications, 56(80), 12014-12017. [Link]
Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. ResearchGate. [Link]
Chen, C.-W., et al. (2022). Hypersensitivity Reactions to Iodinated Contrast Media. Journal of Personalized Medicine, 12(5), 738. [Link]
Xiao, Y., et al. (2015). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. RSC Advances, 5(121), 99933-99937. [Link]
Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379–1385. [Link]
El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
Gunawardana, M., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6619. [Link]
Kumar, A., et al. (2016). Regioselective C5−H Direct Iodination of Indoles. Organic Letters, 18(15), 3674–3677. [Link]
Lee, J. T., et al. (2017). Assessments of iodoindoles and abamectin as inducers of methuosis in pinewood nematode, Bursaphelenchus xylophilus. Scientific Reports, 7(1), 6681. [Link]
Ghosh, S., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12056–12063. [Link]
Kumar, K. S. H., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(3), 1102-1107. [Link]
Somei, M., et al. (1993). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for the syntheses of substituted indoles. Heterocycles, 36(5), 941-952. [Link]
effect of temperature on 3-Iodo-1H-indole-6-carbaldehyde stability
Introduction: The Stability Challenge of a Versatile Building Block 3-Iodo-1H-indole-6-carbaldehyde is a highly valuable bifunctional intermediate in medicinal chemistry and materials science. Its indole scaffold, combin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stability Challenge of a Versatile Building Block
3-Iodo-1H-indole-6-carbaldehyde is a highly valuable bifunctional intermediate in medicinal chemistry and materials science. Its indole scaffold, combined with a reactive iodine atom at the C3-position and a formyl group at the C6-position, offers multiple avenues for synthetic elaboration. However, this very reactivity profile makes the molecule susceptible to degradation if not handled and stored with the requisite care. This guide provides in-depth technical support for researchers, addressing common stability issues through troubleshooting advice, validated protocols, and an exploration of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 3-Iodo-1H-indole-6-carbaldehyde?
For long-term stability, the solid compound should be stored under refrigerated conditions, protected from light in an amber vial, and ideally under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[1]
Q2: I need to make a stock solution. How should I store it?
Stock solutions should be prepared using a dry, degassed aprotic solvent. For short-term storage (up to one month), store at -20°C. For long-term storage (up to six months), aliquots should be stored at -80°C.[2] Always blanket the headspace of the vial with an inert gas before sealing.
Q3: Is the compound sensitive to air and light?
Yes. Related iodo-indole compounds are known to be sensitive to both light and air.[1] The indole nucleus is susceptible to oxidation, and the carbon-iodine bond can undergo homolytic cleavage when exposed to UV light, initiating degradation.[3]
This section addresses specific problems that may arise during experimentation, focusing on causality and providing actionable solutions.
Issue 1: My reaction yields are inconsistent, even with a new bottle of the starting material.
Possible Cause: Partial degradation of the compound due to improper handling during weighing and transfer. Even brief exposure of the solid to ambient air and light can initiate slow degradation that may not be visually apparent but can impact reactivity.
Scientific Rationale: The electron-rich indole ring system is prone to oxidation, which can be accelerated by atmospheric oxygen and moisture. Furthermore, the aldehyde functional group can be oxidized to the corresponding carboxylic acid, creating impurities that may interfere with subsequent reactions.
Solution: Handle the solid material exclusively under an inert atmosphere. If a glovebox is unavailable, use a nitrogen or argon-filled glove bag or employ the "nitrogen balloon" technique for weighing and transfers. Ensure all solvents are anhydrous and have been thoroughly degassed (e.g., by sparging with argon for 30 minutes) before use, especially in reactions that require heating.[4]
Issue 2: The solid in the bottle has changed color from off-white to tan/brown over time.
Possible Cause: Significant oxidative degradation. A color change is a clear visual indicator that the compound's purity has been compromised.
Scientific Rationale: Oxidation of the indole ring often leads to the formation of highly conjugated, colored polymeric byproducts. This process is often autocatalytic and will accelerate with further exposure to air and light.
Solution: The material should not be used directly in a reaction.
Assess Purity: Perform a quick purity check using Thin Layer Chromatography (TLC) against a reference spot from a new bottle, if available. You will likely see a new, more polar spot (or a streak) in addition to the main product spot.
Purification: If the material is valuable, it can be repurified. Flash column chromatography on silica gel is a common method for purifying indole derivatives.[5]
Prevention: Review your storage protocol. Ensure the container is tightly sealed with parafilm, stored in the dark at the correct temperature, and consider backfilling the vial with inert gas after each use.
Issue 3: After dissolving the compound for an NMR sample in DMSO-d6 and leaving it on the bench for a few hours, I see new, small peaks in the spectrum.
Possible Cause: Solution-phase instability at room temperature.
Scientific Rationale: Solvents, including deuterated solvents for NMR, contain dissolved oxygen unless specifically degassed. In the presence of ambient light and oxygen, the compound will degrade in solution. The appearance of new peaks could indicate the formation of the corresponding carboxylic acid (from aldehyde oxidation) or products of de-iodination or ring oxidation.[1]
Solution: Analyze samples by NMR immediately after preparation. If a delay is unavoidable, cap the NMR tube tightly, wrap it in aluminum foil to exclude light, and store it in a freezer until analysis is possible. Use freshly opened or properly stored deuterated solvents.
Technical Data & Stability Summary
The following table summarizes the critical parameters for maintaining the stability of 3-Iodo-1H-indole-6-carbaldehyde.
Parameter
Recommendation & Rationale
Supporting Source(s)
Storage (Solid)
Refrigerated, in the dark, under inert gas. This minimizes thermal energy, prevents photo-degradation, and excludes oxygen/moisture.
Sufficient for most reaction protocols. The compound is stable enough for heating in solution (e.g., 80-100°C) for several hours under an inert atmosphere for cross-coupling reactions.[4][6] However, it is not stable for prolonged storage at room temperature.[1]
Experimental Protocols
Protocol 1: Recommended Handling and Weighing Workflow
This protocol minimizes exposure to atmospheric contaminants.
Allow the storage bottle to warm to room temperature for 15-20 minutes before opening to prevent moisture condensation on the solid.
Prepare a clean, dry weighing vessel.
Create a localized inert atmosphere. Place the storage bottle, weighing vessel, and spatulas into a glove bag or a desiccator that can be purged with nitrogen or argon.
Purge the enclosure with a gentle stream of inert gas for 5-10 minutes.
Quickly open the bottle, transfer the desired amount of solid to the weighing vessel, and securely reseal the main bottle.
Backfill the main bottle's headspace with inert gas before final sealing and returning to refrigerated storage.
The weighed sample can now be brought out for immediate use in your reaction setup, which should also be under an inert atmosphere.
Protocol 2: Rapid Purity Assessment by Thin Layer Chromatography (TLC)
This allows for a quick check for degradation products.
Sample Prep: Prepare a dilute solution of your compound (~1 mg/mL) in ethyl acetate or dichloromethane.
Eluent System: A good starting point for the mobile phase is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 v/v). Adjust polarity as needed.
Spotting: On a silica gel TLC plate, carefully spot your sample. If available, spot a reference sample from a new, unopened bottle alongside it.
Development: Place the TLC plate in a chamber saturated with the eluent and allow it to develop until the solvent front is ~1 cm from the top.
Visualization: Visualize the plate under a UV lamp (254 nm). The indole ring is a strong UV chromophore. Degradation products often appear as new spots, typically at a lower Rf (more polar) than the pure compound.
Visualized Workflows and Mechanisms
Recommended Handling Workflow
The following diagram outlines the critical steps for handling the air- and light-sensitive compound to ensure its integrity.
Caption: Critical workflow for handling 3-Iodo-1H-indole-6-carbaldehyde.
Potential Degradation Pathways
While specific degradation studies are not widely published, the following pathways are chemically plausible based on the structure's functional groups and general indole chemistry.
Caption: Plausible degradation pathways for the title compound.
References
Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved February 19, 2026, from [Link]
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (2008). The Journal of Organic Chemistry, 73(7), 2693–2700. Retrieved February 19, 2026, from [Link]
Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. (2023, September 21). The Journal of Physical Chemistry A, 127(37), 7858–7871. Retrieved February 19, 2026, from [Link]
Investigation of thermal-induced decomposition of iodoform. (2020). Journal of Thermal Analysis and Calorimetry, 147(1), 1-11. Retrieved February 19, 2026, from [Link]
CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (2018). Beilstein Journal of Organic Chemistry, 14, 2558–2565. Retrieved February 19, 2026, from [Link]
Synthesis and biological evaluation of indoles. (2015). Der Pharma Chemica, 7(10), 269-277. Retrieved February 19, 2026, from [Link]
3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers in Microbiology, 9, 2680. Retrieved February 19, 2026, from [Link]
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). Plant Physiology, 165(2), 803–816. Retrieved February 19, 2026, from [Link]
Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
5-Iodo-1H-indole-3-carbaldehyde | C9H6INO | CID 13863906 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). Plant Physiology, 165(2), 803–816. Retrieved February 19, 2026, from [Link]
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Egyptian Journal of Chemistry, 60(5), 723-751. Retrieved February 19, 2026, from [Link]
Technical Support Center: Long-Term Preservation of 3-Iodo-1H-indole-6-carbaldehyde
Executive Summary You are working with 3-Iodo-1H-indole-6-carbaldehyde , a high-value intermediate often used in Suzuki-Miyaura cross-couplings or fragment-based drug discovery. This molecule presents a "double-jeopardy"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are working with 3-Iodo-1H-indole-6-carbaldehyde , a high-value intermediate often used in Suzuki-Miyaura cross-couplings or fragment-based drug discovery. This molecule presents a "double-jeopardy" stability profile:
The C-3 Iodine: An extremely photolabile bond susceptible to homolytic cleavage.
The C-6 Aldehyde: A functionality prone to auto-oxidation (to carboxylic acid) and oligomerization.
Without intervention, this compound will degrade from an off-white solid to a pink/brown gum within weeks at room temperature. This guide provides the "Deep Stasis" protocol to extend shelf-life to 24+ months.
Module 1: The Degradation Matrix (The "Why")
To preserve the molecule, you must understand what kills it. We are fighting two primary entropic forces: Photolysis and Auto-oxidation .
1. The Iodine Radical Cascade (Light Sensitivity)
The Carbon-Iodine (C-I) bond at the 3-position is weak. Upon exposure to UV or visible light, it undergoes homolytic fission, releasing an iodine radical (
). Two iodine radicals recombine to form molecular iodine (), which acts as an oxidant and turns the sample pink/purple.
2. The Aldehyde Death Spiral (Oxygen Sensitivity)
The C-6 aldehyde is an electrophilic handle. In the presence of atmospheric oxygen, it undergoes a radical chain reaction (auto-oxidation) to form 3-iodo-1H-indole-6-carboxylic acid. This impurity is often silent in LCMS (similar polarity) but destroys stoichiometry in subsequent reactions.
Visualizing the Threat
The following diagram illustrates the degradation pathways you must block.
Figure 1: Degradation pathways. The C-I bond cleavage (top path) causes visible discoloration, while aldehyde oxidation (bottom path) causes chemical impurity.
Module 2: The "Deep Stasis" Protocol (The "How")
Do not store this compound in solution (DMSO/MeOH). Radical mobility is higher in solution, accelerating degradation by orders of magnitude [1]. Store only as a dry solid.
Step-by-Step Storage Procedure
The Argon Blanket:
Why: Nitrogen is lighter than air and can diffuse out of unsealed vials. Argon is heavier than air and forms a stable "blanket" over the crystals.
Action: Gently flow Argon into the vial for 30 seconds. Cap immediately.
The Double Seal:
Why: Screw caps loosen at -20°C due to thermal contraction of the plastic liner.
Action: Wrap the cap junction tightly with Parafilm M® .
The Photon Shield:
Why: Amber glass blocks UV but lets in visible light. The C-I bond is sensitive to visible wavelengths.
Action: Wrap the entire vial in Aluminum Foil .
The Thermal Lock:
Why: Heat catalyzes the auto-oxidation rate.
Action: Store at -20°C (Standard) or -80°C (Optimal for >1 year).
Module 3: Troubleshooting & FAQs
This section addresses specific scenarios reported by users in the field.
Q: My white powder has turned pink/light purple. Is it ruined?
Diagnosis: This is the "Iodine Bloom." Photolysis has released a small amount of molecular iodine (
).
Impact: If the color is faint, the purity loss is likely <2%.
is a potent oxidant and catalyst; it must be removed before using the reagent in metal-catalyzed couplings (e.g., Suzuki).
Fix: Wash the solid with a cold solution of 5% Sodium Thiosulfate (
) or recrystallize from Ethanol/Water. The thiosulfate reduces purple back to colorless iodide.
Q: The sample has turned into a brown sticky gum.
Diagnosis: Advanced degradation.[2] The brown color indicates extensive polymerization (indole oligomerization) initiated by radical species.
Impact: Critical failure. Purity is likely <80%.
Fix: Attempt purification via column chromatography (Silica gel, Hexane/EtOAc). If >50% is insoluble in ethyl acetate, discard the batch.
Category B: Chemical Integrity (NMR/LCMS)
Q: My 1H NMR shows the aldehyde peak at 10.0 ppm has diminished, but I see a broad hump at 11-13 ppm.
Diagnosis: Auto-oxidation to 3-iodo-1H-indole-6-carboxylic acid .
Mechanism: Oxygen attacked the aldehyde carbon. The broad hump is the carboxylic acid -OH proton.
Fix: Perform a Base Extraction .
Dissolve impure solid in Ethyl Acetate.
Wash with saturated Sodium Bicarbonate (
). The acid moves to the aqueous layer; the aldehyde stays in the organic layer.
Dry organic layer (
) and evaporate.
Q: I see a new doublet in the aromatic region, and the integration for the C-2 proton is wrong.
Diagnosis: Loss of Iodine (De-iodination).
Mechanism: If stored in a protic solvent (like Methanol) under light, the radical
leaves, and the indole abstracts a hydrogen from the solvent. You now have plain indole-6-carbaldehyde.
Fix: Irreversible. You cannot put the iodine back easily without re-iodinating (using NIS), which risks over-iodination.
Module 4: Emergency Recovery (Purification)
If your compound has degraded, use the Bisulfite Adduct Method . This is a classic, high-specificity purification for aldehydes [2].
Figure 2: The Bisulfite Rescue Protocol. This method selectively crystallizes the aldehyde, leaving acid and iodine impurities in the mother liquor.
Protocol:
Dissolve/suspend the crude material in a minimal amount of Ethanol.
Add excess saturated aqueous Sodium Bisulfite (
).
Shake vigorously. The aldehyde-bisulfite adduct will precipitate as a white solid.
Filter and wash with diethyl ether (removes iodine and organic impurities).
Suspend the solid in water and add Sodium Carbonate (
) to pH 10.
Extract the regenerated aldehyde into Ethyl Acetate.
References
Kozikowski, B. A., et al. (2003). "Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries." Journal of Biomolecular Screening, 8(2), 205-209. (Demonstrates that DMSO solutions degrade significantly faster than solid samples, even under Argon).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on aldehyde purification via bisulfite adducts).
Ledermann, N., et al. (2023).[3] "Consecutive four-component synthesis of trisubstituted 3-iodoindoles." Beilstein Journal of Organic Chemistry, 19, 1379–1385.[3] (Highlights the specific sensitivity of 3-iodoindoles to light and storage decomposition).
Comparative Guide: Biological Profiling of Substituted Indole-6-Carbaldehydes
This guide provides a technical comparison of Indole-6-carbaldehyde (I6CA) and its derivatives, contrasting them with the more common Indole-3-carbaldehyde (I3A) isomers. It focuses on the unique pharmacological profile...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of Indole-6-carbaldehyde (I6CA) and its derivatives, contrasting them with the more common Indole-3-carbaldehyde (I3A) isomers. It focuses on the unique pharmacological profile of the 6-substituted scaffold, particularly in metabolic regulation, MMP inhibition, and "green" synthetic pathways for hydrazones.
Executive Summary: The "Reverse" Indole Scaffold
While the indole-3-carbaldehyde (I3A) scaffold is a ubiquitous pharmacophore in medicinal chemistry (acting as a precursor for diverse anticancer agents), the Indole-6-carbaldehyde (I6CA) isomer represents a distinct, under-explored chemical space.
Recent data indicates that shifting the formyl group from C3 to C6 drastically alters the biological target profile. Unlike I3A, which predominantly targets DNA replication and the Aryl Hydrocarbon Receptor (AhR), I6CA and its derivatives exhibit high specificity for metabolic regulation (adipogenesis inhibition) and matrix metalloproteinase (MMP-9) suppression . This guide compares these activities and outlines the synthesis of bioactive hydrazones derived from I6CA.
I6CA exerts cytoprotective effects via the Nrf2/HO-1 signaling pathway , a mechanism distinct from the DNA-intercalation often seen with 3-substituted indoles. Furthermore, it blocks the NF-κB pathway, leading to the downregulation of MMP-9, a key enzyme in cancer metastasis.
Figure 1: Dual-action mechanism of I6CA.[1] The compound activates the antioxidant Nrf2 pathway while simultaneously inhibiting the NF-κB/MMP-9 axis to prevent metastasis.
Comparative Biological Performance[2]
A. Metabolic & Anti-Cancer Activity
Data indicates that I6CA derivatives are superior to their 3-substituted counterparts in specific metabolic assays.
Table 1: Comparative Efficacy in Adipogenesis and Metastasis Models
Compound
Assay Model
Outcome
IC50 / Effective Dose
Reference
I6CA (STC-5)
3T3-L1 Adipocytes
Inhibition of Lipid Accumulation
Significant reduction at 50 µM
[1, 2]
I3A (STC-2)
3T3-L1 Adipocytes
Weak/No Inhibition
> 100 µM (Inactive)
[1]
I6CA
HT1080 (Fibrosarcoma)
MMP-9 Inhibition
Dose-dependent (10-50 µM)
[3]
I6CA
V79-4 Fibroblasts
Cytoprotection (vs H₂O₂)
Recovery of viability to ~90%
[4]
B. Antimicrobial & Antiviral Potential (Hydrazone Derivatives)
Schiff bases and hydrazones derived from I6CA have shown promise against viral proteases, a property enhanced by the specific geometry of the 6-position which may offer better steric fit in certain viral binding pockets compared to the 3-position.
Table 2: Activity of I6CA-Derived Hippuric Hydrazones
Derivative Class
Reaction Partner
Target / Activity
Synthetic Yield (Green Method)
Hippuric Hydrazone
Ethyl Hippurate
Potential COVID-19 Protease Inhibitor
88-92%
Thiosemicarbazone
Thiosemicarbazide
Broad Spectrum Antimicrobial
85%
Experimental Protocols
Protocol A: Green Synthesis of I6CA Hippuric Hydrazones
Rationale: Traditional Schiff base synthesis requires refluxing in ethanol/methanol with acid catalysis. The 6-position aldehyde is less reactive than the 3-position due to lack of direct resonance with the indole nitrogen lone pair. Microwave irradiation overcomes this activation energy barrier without solvents.
Workflow Diagram:
Figure 2: Solvent-free microwave synthesis workflow for I6CA hydrazones.
Step-by-Step Methodology:
Preparation: Mix equimolar amounts (0.01 mol) of Indole-6-carbaldehyde and Ethyl Hippurate in a clean mortar.
Homogenization: Grind the mixture until a uniform powder is obtained.
Reaction: Transfer the mixture to a borosilicate glass vial. Irradiate in a microwave reactor at 300W.
Critical Control: Irradiate in 30-second bursts, mixing in between, to prevent local overheating and charring. Total time typically 3–5 minutes.
Validation: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aldehyde spot (Rf ~0.6) should disappear.
Purification: Wash the resulting solid with ice-cold ethanol (2 x 5 mL) to remove unreacted starting materials. Recrystallize from hot ethanol to obtain the pure hydrazone.
Rationale: To verify the anti-metastatic potential of I6CA, this assay measures the enzymatic activity of MMP-9 secreted by cancer cells.
Cell Culture: Seed HT1080 cells (2 x 10⁵ cells/well) in 6-well plates.
Treatment: Treat cells with I6CA (0, 10, 25, 50 µM) for 1 hour, then stimulate with PMA (10 ng/mL) for 24 hours.
Collection: Collect conditioned media (supernatant).
Electrophoresis: Mix supernatant with non-reducing sample buffer. Load onto 10% SDS-PAGE gel containing 0.1% gelatin .
Renaturation: Wash gel in 2.5% Triton X-100 (2 x 30 min) to remove SDS and renature the enzymes.
Incubation: Incubate gel in developing buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5) at 37°C for 18–24 hours.
Staining: Stain with Coomassie Blue R-250. MMP-9 activity appears as clear bands against a blue background.
Quantification: Scan gels and analyze band intensity using ImageJ software.
References
Kang, M.C., et al. (2017). "Indole Derivatives Isolated from Brown Alga Sargassum thunbergii Inhibit Adipogenesis through AMPK Activation in 3T3-L1 Preadipocytes." Marine Drugs, 15(4), 119. Link
Spandidos Publications. (2019). "Indole-6-carboxaldehyde isolated from Sargassum thunbergii inhibits the expression and secretion of matrix metalloproteinase-9."[1] Molecular Medicine Reports. Link
Kim, S.Y., et al. (2019). "Indole-6-carboxaldehyde prevents oxidative stress-induced cellular damage in V79-4 Chinese hamster lung fibroblasts through the activation of the Nrf2/HO-1 signaling pathway." Cellular Physiology and Biochemistry. Link
Al-Mulla, A. (2022). "Green Synthesis of New Hydrazone Derivatives." MINAR International Journal of Applied Sciences and Technology. Link
BenchChem. (2025).[2] "Comparative Guide: Indole-3-Carboxaldehyde and Indole-3-Acetic Acid." BenchChem Application Notes. Link
A Guide to the Synthesis and NMR Validation of 3-Iodo-1H-indole-6-carbaldehyde: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the indole scaffold remains a cornerstone of molecular design. Its versatile structure allows for...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the indole scaffold remains a cornerstone of molecular design. Its versatile structure allows for a myriad of functionalizations, leading to compounds with a wide range of biological activities and material properties. Among these, indoles bearing both iodo and carbaldehyde functionalities are of particular interest as they serve as versatile intermediates for further chemical transformations, such as cross-coupling reactions and the introduction of complex side chains. This guide provides a comprehensive analysis of the synthesis of a specific, yet under-documented, derivative: 3-Iodo-1H-indole-6-carbaldehyde.
This document moves beyond a simple recitation of protocols. As Senior Application Scientists, we aim to provide a deeper understanding of the synthetic strategy, the rationale behind the chosen methods, and a rigorous framework for the validation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy. We will present a proposed synthetic pathway and compare it with alternative methods for the synthesis of related disubstituted indoles, supported by experimental data from the literature for analogous compounds.
The Strategic Approach to 3-Iodo-1H-indole-6-carbaldehyde: A Proposed Synthesis
While 3-Iodo-1H-indole-6-carbaldehyde (CAS 1858251-19-0) is commercially available, detailed synthetic procedures and complete NMR characterization are not readily found in the public domain. Therefore, we propose a logical and efficient two-step synthetic sequence starting from the commercially available 1H-indole-6-carbaldehyde. This approach leverages two of the most fundamental reactions in indole chemistry: electrophilic iodination and the Vilsmeier-Haack formylation. Given the directing effects of the existing formyl group, a direct iodination of 1H-indole-6-carbaldehyde is the most logical starting point.
Proposed Synthetic Pathway
Caption: Proposed synthetic routes to 3-Iodo-1H-indole-6-carbaldehyde.
Part 1: Proposed Synthesis of 3-Iodo-1H-indole-6-carbaldehyde
The most direct route to the target molecule involves the regioselective iodination of 1H-indole-6-carbaldehyde at the C3 position. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, and the C3 position is generally the most reactive site.
Experimental Protocol: Iodination of 1H-indole-6-carbaldehyde
Materials:
1H-indole-6-carbaldehyde
Iodine (I₂)
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve 1H-indole-6-carbaldehyde (1.0 eq) in DMF or CH₃CN.
Add sodium bicarbonate (2.0 eq) or a dilute aqueous solution of sodium hydroxide to the mixture.
To this stirred suspension, add a solution of iodine (1.1 eq) in the same solvent dropwise at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
Choice of Base: A mild base like sodium bicarbonate is often sufficient to neutralize the HI generated during the reaction, preventing side reactions. A stronger base like NaOH can also be used but requires more careful control of the reaction conditions.
Solvent: DMF and acetonitrile are common solvents for iodination reactions as they are polar and can dissolve both the indole substrate and the reagents.
Regioselectivity: The formyl group at the C6 position is a deactivating group, which will decrease the overall reactivity of the benzene portion of the indole. However, the pyrrole ring remains highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. Therefore, selective iodination at C3 is expected.
Part 2: NMR Validation - The Fingerprint of a Molecule
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A complete assignment of the ¹H and ¹³C NMR spectra provides unambiguous proof of the successful synthesis of 3-Iodo-1H-indole-6-carbaldehyde.
Predicted ¹H and ¹³C NMR Data for 3-Iodo-1H-indole-6-carbaldehyde
Due to the absence of published experimental data, we provide a predicted NMR data table based on the analysis of structurally similar compounds found in the literature. These predictions are derived from understanding the substituent effects on chemical shifts in the indole ring system.
Position
Predicted ¹H Chemical Shift (δ, ppm)
Predicted ¹³C Chemical Shift (δ, ppm)
Rationale for Prediction
N-H
11.0 - 12.5 (broad s)
-
Typical chemical shift for the indole N-H proton, often broad due to quadrupole broadening and exchange.
C2-H
7.5 - 7.8 (s)
130 - 135
The C2 proton will be a singlet and its chemical shift is influenced by the adjacent iodine at C3.
C3
-
75 - 85
The C3 carbon is directly attached to iodine, a heavy atom, which will cause a significant upfield shift (the "heavy atom effect").
C4-H
7.8 - 8.1 (d)
120 - 125
This proton is ortho to the electron-withdrawing aldehyde group and will be deshielded.
C5-H
7.2 - 7.5 (t)
122 - 127
This proton is meta to the aldehyde group and will experience less deshielding.
C6-CHO
9.9 - 10.2 (s)
190 - 195
Characteristic chemical shift for an aldehyde proton and carbon.
C7-H
7.9 - 8.2 (d)
125 - 130
This proton is ortho to the electron-withdrawing aldehyde group and will be deshielded.
C3a
-
128 - 133
Bridgehead carbon, chemical shift influenced by both rings.
C7a
-
135 - 140
Bridgehead carbon, chemical shift influenced by both rings and adjacent to the nitrogen.
Self-Validating System through 2D NMR:
To confirm these assignments and thus validate the structure, a suite of 2D NMR experiments is essential.
Caption: Workflow for NMR-based structural validation.
COSY (Correlation Spectroscopy): Will establish the connectivity between adjacent protons, for example, between H4, H5, and H7 on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): Will directly correlate each proton to its attached carbon, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the position of the substituents. For instance, the aldehyde proton (C6-CHO) should show a correlation to C5, C6, and C7. The C2-H proton should show correlations to C3, C3a, and C7a.
Part 3: Comparison with Alternative Synthetic Methodologies
While the proposed direct iodination is a straightforward approach, other methods for synthesizing disubstituted indoles are prevalent in the literature. A comparative analysis highlights the advantages and disadvantages of each.
Alternative 1: Vilsmeier-Haack Formylation of 3-Iodoindole
This approach reverses the order of functionalization. Starting with 3-iodoindole, a Vilsmeier-Haack reaction could potentially introduce the formyl group at the C6 position.
Advantages:
The Vilsmeier-Haack reaction is a well-established and high-yielding method for indole formylation.[1][2]
Disadvantages:
Regioselectivity: The Vilsmeier-Haack reaction on 3-substituted indoles can be complex. While formylation at C2 or C6 is possible, the major product is often the 2-formyl derivative. Directing formylation to the C6 position would likely require specific reaction conditions or protecting groups.
Availability of Starting Material: While 3-iodoindole is commercially available, it is generally more expensive than 1H-indole-6-carbaldehyde.
Alternative 2: Metal-Catalyzed C-H Functionalization
Modern synthetic methods often employ transition metal catalysts to achieve regioselective C-H functionalization. For instance, a palladium-catalyzed C-H iodination of 1H-indole-6-carbaldehyde could be envisioned.
Advantages:
High Regioselectivity: With the appropriate directing group and catalyst system, C-H activation can offer excellent control over the position of functionalization.
Milder Reaction Conditions: Often, these reactions can be performed under milder conditions than traditional electrophilic substitutions.
Disadvantages:
Catalyst Cost and Sensitivity: Transition metal catalysts can be expensive and sensitive to air and moisture, requiring more stringent reaction setups.
Ligand Screening: Optimization of the reaction often requires screening of various ligands, which can be time-consuming.
Conclusion
By comparing this proposed route with alternative methods such as the Vilsmeier-Haack formylation and modern C-H activation strategies, researchers can make informed decisions based on factors like regioselectivity, cost, and experimental complexity. This guide provides not only a practical (though proposed) synthetic route but also a robust framework for the critical evaluation and validation of such syntheses, which is paramount in the fields of drug discovery and materials science.
A Comparative Guide to Purity Assessment of 3-Iodo-1H-indole-6-carbaldehyde: An LC-MS Centric Approach
In the landscape of pharmaceutical research and synthetic chemistry, the purity of intermediates is not merely a quality metric; it is the bedrock upon which the success of subsequent synthetic steps and the ultimate saf...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and synthetic chemistry, the purity of intermediates is not merely a quality metric; it is the bedrock upon which the success of subsequent synthetic steps and the ultimate safety and efficacy of a final active pharmaceutical ingredient (API) are built. 3-Iodo-1H-indole-6-carbaldehyde, a key building block in the synthesis of various biologically active indole alkaloids and therapeutic agents, is no exception. Its purity directly impacts reaction yields, impurity profiles of downstream products, and the interpretation of biological assay data.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the purity assessment of 3-Iodo-1H-indole-6-carbaldehyde, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, compare the performance of LC-MS with viable alternatives like High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide detailed, field-proven protocols to empower researchers in their analytical endeavors.
Physicochemical Profile of the Analyte
Before delving into analytical methodologies, understanding the physicochemical properties of 3-Iodo-1H-indole-6-carbaldehyde is paramount for rational method development.
Property
Value
Source
Molecular Formula
C₉H₆INO
Molecular Weight
271.06 g/mol
N/A
Appearance
Off-white to yellow powder
N/A
Structure
N/A
Solubility
Soluble in Methanol, Acetonitrile, DMSO
N/A
Storage
Refrigerated
The presence of the indole nucleus, an aromatic aldehyde, and a halogen atom gives the molecule a moderate polarity, making it an ideal candidate for reversed-phase liquid chromatography. The indole nitrogen is basic and readily protonated, suggesting strong signal generation in positive-ion electrospray ionization mass spectrometry.
LC-MS stands as the gold standard for purity assessment in pharmaceutical development due to its unparalleled sensitivity and specificity.[1] It combines the powerful separation capabilities of HPLC with the definitive identification power of mass spectrometry, allowing for the separation, identification, and quantification of the main component and trace-level impurities in a single run.
The Rationale for LC-MS
The choice of LC-MS is deliberate. For a molecule like 3-Iodo-1H-indole-6-carbaldehyde, we anticipate potential impurities arising from starting materials, side-reactions (e.g., over-iodination, oxidation of the aldehyde), or degradation. LC-MS provides not just a purity value based on relative peak area, but also the molecular weight of each impurity. This information is critically important for identifying unknown peaks and understanding the synthetic process. The use of a Diode Array Detector (DAD) in series with the MS provides orthogonal UV data, which is crucial for accurate quantification and for detecting any impurities that may not ionize efficiently.
Technical Guide: Cross-Coupling Strategies for 3-Iodo-1H-indole-6-carbaldehyde
This guide provides an in-depth technical comparison of Suzuki-Miyaura and Stille cross-coupling methodologies specifically for the functionalization of 3-Iodo-1H-indole-6-carbaldehyde .[1] Executive Summary & Substrate...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of Suzuki-Miyaura and Stille cross-coupling methodologies specifically for the functionalization of 3-Iodo-1H-indole-6-carbaldehyde .[1]
Executive Summary & Substrate Analysis
The substrate 3-Iodo-1H-indole-6-carbaldehyde presents a unique "push-pull" electronic challenge. The C3-iodine is a highly reactive electrophile poised for oxidative addition, while the C6-aldehyde acts as an electron-withdrawing group (EWG) on the benzenoid ring.[1]
This duality creates a specific decision matrix for the medicinal chemist:
The Acidity Challenge: The C6-formyl group increases the acidity of the N1-proton (
< 16), making the substrate susceptible to deprotonation by the bases required for Suzuki coupling. This can lead to catalyst poisoning or N-arylation side reactions.
The Chemoselectivity Challenge: The aldehyde is prone to nucleophilic attack (aldol/Cannizzaro) under the basic, aqueous conditions often employed in Suzuki protocols.
Recommendation at a Glance:
Choose Stille for late-stage functionalization or when the aldehyde functionality must remain strictly untouched without protection.
Choose Suzuki for early-stage scale-up where trace metal toxicity (Tin) is a regulatory bottleneck, provided a mild base (e.g.,
) is utilized.
Mechanistic Divergence: The "Base" Variable
The fundamental difference between these two pathways regarding this substrate is the role of the base.[2]
The Suzuki-Miyaura Pathway (Base-Dependent)
In the Suzuki cycle, the boronic acid must be activated by a base to form a boronate "ate" complex (
) to facilitate transmetallation.
Risk: Strong bases (
, ) will deprotonate the Indole N-H. The resulting indolyl anion can coordinate to Palladium, stalling the cycle (poisoning).
Solution: Use of sterically demanding or weak bases (
, ) and biphasic systems to keep the base concentration low in the organic phase.
The Stille Pathway (Neutral)
The Stille cycle relies on the inherent nucleophilicity of the organostannane bond. No base is required.
Advantage: The reaction proceeds under neutral conditions, preserving both the acidic N-H and the electrophilic aldehyde.
Mechanism Note: The rate-determining step is often transmetallation.[1][3] For sterically hindered iodides, the addition of
(Liebeskind conditions) can accelerate this step by scavenging free ligands or forming a more reactive organocopper intermediate.
Mechanistic Visualization
The following diagram illustrates the divergent pathways and the specific failure points for the 6-formylindole substrate.
Caption: Mechanistic bifurcation showing the high-risk base activation step in Suzuki vs. the neutral, chemoselective Stille pathway.[1]
Performance Comparison Data
The following data summarizes typical performance metrics for 3-iodoindole derivatives bearing electron-withdrawing groups (EWG).
Feature
Suzuki-Miyaura
Stille Cross-Coupling
Reagent Stability
Low (Boronic acids can deborylate)
High (Stannanes are shelf-stable)
Reaction pH
Basic (pH 9-12)
Neutral (pH 7)
Aldehyde Tolerance
Moderate (Requires mild base)
Excellent
Free N-H Tolerance
Poor to Moderate (Protection recommended)
Excellent
Purification
Easy (Extraction/Crystallization)
Difficult (Toxic Tin removal)
Typical Yield (EWG-Indole)
40 - 65% (Unprotected)80 - 95% (Protected)
75 - 92% (Unprotected)
Atom Economy
High
Low (Large Sn byproduct)
Experimental Protocols
Protocol A: Optimized Suzuki Coupling (Mild Base)
Use this if Tin toxicity is prohibitive and you wish to avoid N-protection.[1]
Stir at Room Temperature to 45°C. Note: The presence of CuI often allows ambient temperature coupling for iodides.[1]
Tin Removal (Critical): Treat the crude reaction mixture with 10% aqueous KF solution for 30 minutes. The resulting polymeric
is insoluble and can be filtered off. Alternatively, use silica gel impregnated with 10% .
Decision Logic for Researchers
Use the following flowchart to select the appropriate method for your specific drug development stage.
Caption: Decision matrix balancing scale, toxicity, and synthetic steps.
References
Suzuki, A. (1999). Recent advances in the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 576(1-2), 147-168. Link
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Link
Littke, A. F., & Fu, G. C. (2002).[7] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki–Miyaura coupling in the synthesis of biologically active indole derivatives.[8] Current Organic Chemistry, 16(16), 1966-1986. Link
A Comparative Analysis of the Biological Activity of 3-Iodo-1H-indole-6-carbaldehyde and Its Isomers
A Guide for Researchers in Drug Discovery and Development The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with signifi...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Drug Discovery and Development
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant therapeutic potential.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged structure" in drug design.[2] Modifications to the indole ring, such as halogenation and the introduction of functional groups like aldehydes, can profoundly influence its biological activity, offering a rich landscape for structure-activity relationship (SAR) studies.
This guide provides a comparative overview of the biological activity of 3-Iodo-1H-indole-6-carbaldehyde and its related isomers. While direct head-to-head comparative studies are limited, this document synthesizes available data on closely related analogues to provide insights into the potential therapeutic applications and key structural determinants of activity for this class of compounds.
The Influence of Substitution on the Indole Scaffold
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Halogenation, particularly with iodine, can enhance biological activity by increasing lipophilicity, which can improve cell membrane permeability, and by forming halogen bonds, a type of non-covalent interaction that can contribute to ligand-protein binding. The position of the aldehyde group is also critical, as it can act as a hydrogen bond acceptor or a reactive site for the formation of Schiff bases with biological nucleophiles.
Biological Profile of Indole-6-carbaldehyde Derivatives
Indole-6-carbaldehyde derivatives have been investigated for a range of biological activities, including antioxidant and anticancer properties. For instance, Indole-6-carboxaldehyde (I6CA) has been shown to protect skeletal myoblasts from oxidative stress-induced mitochondrial dysfunction, DNA damage, and apoptosis by scavenging reactive oxygen species (ROS). This suggests a potential therapeutic role for indole-6-carbaldehyde derivatives in conditions associated with oxidative stress.
The Impact of Iodine Substitution: A Look at Related Isomers
While specific data on the biological activity of 3-Iodo-1H-indole-6-carbaldehyde is not extensively available in the public domain, we can infer its potential activities by examining related iodinated indole isomers.
Antimicrobial Activity:
Indole derivatives are known to possess antimicrobial properties.[3] Studies on compounds like 5-iodoindole have demonstrated synergistic antimicrobial activities against extensively drug-resistant bacteria when combined with conventional antibiotics.[4] The position of the iodine atom can significantly impact this activity. For example, in a series of indole derivatives, halogenation on the phenyl ring was found to be significant for antimicrobial activity.[5]
Anticancer Activity:
Numerous indole derivatives exhibit potent anticancer activity.[6] The substitution pattern on the indole ring is crucial for cytotoxicity. For instance, some indole derivatives have shown selective cytotoxicity against cancer cell lines compared to normal cell lines.[6] The presence of a halogen at various positions of the indole ring has been shown to influence the anticancer potency of indole derivatives.[7]
Enzyme Inhibition:
Indole-based compounds are recognized as potent inhibitors of various enzymes, including kinases and metabolic enzymes.[8] For example, derivatives of indole-3-carbaldehyde have been synthesized and evaluated as urease inhibitors, with some isomers showing potent activity.[9] The position of the substituents plays a critical role in the inhibitory potency.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, we can hypothesize the following SAR for iodo-indole-carbaldehyde isomers:
Position of the Iodine Atom: The location of the iodine atom on the indole ring will likely influence the molecule's lipophilicity and its ability to form halogen bonds with target proteins. This can lead to significant differences in potency and selectivity across different biological targets.
Position of the Carbaldehyde Group: The aldehyde group's position affects its reactivity and steric hindrance, which are critical for interactions with biological macromolecules. For example, an aldehyde at the 3-position is electronically and sterically different from one at the 6-position, which would lead to different biological profiles.
Experimental Protocols for Comparative Analysis
To definitively determine the comparative biological activity of 3-Iodo-1H-indole-6-carbaldehyde and its isomers, a systematic experimental evaluation is required. Below are generalized protocols for key biological assays.
Cytotoxicity Screening (MTT Assay)
This assay is a fundamental method to assess the effect of a compound on cell viability.[10]
Protocol:
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK-293) in 96-well plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the indole isomers for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound on each cell line.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of indole isomers using the MTT assay.
Enzyme Inhibition Assay
This protocol can be adapted to assess the inhibitory activity of the indole isomers against a specific enzyme of interest.[8]
Protocol:
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the indole isomers in an appropriate assay buffer.
Enzyme-Inhibitor Pre-incubation: Add the enzyme and various concentrations of the indole isomers to a microplate. Include a control with no inhibitor. Incubate for 15-30 minutes.
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time.
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
A Comparative Guide to Catalysts for the Synthesis of 3-Iodo-1H-indole-6-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized indole scaffolds is a cornerstone of innovation. Among these, 3-Iodo-1H-indole-6-carbaldehyde stands out as a ve...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized indole scaffolds is a cornerstone of innovation. Among these, 3-Iodo-1H-indole-6-carbaldehyde stands out as a versatile building block, where the C3-iodo group serves as a crucial handle for further molecular elaboration through cross-coupling reactions, while the C6-carbaldehyde provides a site for diverse chemical transformations. This guide offers an in-depth comparative analysis of catalytic methodologies for the synthesis of this key intermediate, grounded in experimental evidence and mechanistic insights to empower you in selecting the optimal synthetic strategy.
Introduction to the Synthetic Challenge
The direct and selective introduction of an iodine atom at the C3 position of an indole ring bearing an electron-withdrawing carbaldehyde group on the benzene ring presents a unique synthetic challenge. The electron-withdrawing nature of the aldehyde deactivates the indole ring towards electrophilic substitution, making the C3-H bond less nucleophilic. Consequently, achieving high yields and selectivity requires careful consideration of the catalytic system. This guide will dissect two primary approaches: direct C3-H iodination and a multi-step construction of the 3-iodoindole core.
I. Direct C3-H Iodination: A Head-to-Head Comparison of Electrophilic Iodinating Systems
The most atom-economical approach to 3-Iodo-1H-indole-6-carbaldehyde is the direct iodination of indole-6-carbaldehyde. This transformation hinges on the generation of an electrophilic iodine species that can be attacked by the electron-rich C3 position of the indole. We will compare the performance of common iodinating reagents and the catalytic systems that activate them.
Molecular Iodine (I₂) as a Catalyst and Reagent
Molecular iodine is a readily available and cost-effective reagent for the iodination of indoles. Interestingly, in many instances, I₂ can also act as a Lewis acid catalyst, activating the indole substrate or the iodine molecule itself.
Mechanistic Insight: The reaction is believed to proceed through the formation of a charge-transfer complex between the indole and iodine, which enhances the electrophilicity of the iodine. In the presence of a base or upon thermal activation, this complex collapses to form the C3-iodinated product. The presence of an electron-withdrawing group at C6 can slow down this process, necessitating harsher reaction conditions or the use of a co-catalyst.
Experimental Protocol (General):
To a solution of 1H-indole-6-carbaldehyde in a suitable solvent (e.g., CH₂Cl₂, DMF), add molecular iodine (I₂).
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate.
The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Purification is typically achieved by column chromatography.
Performance Analysis: While direct iodination with I₂ is straightforward, its efficiency with electron-deficient indoles like indole-6-carbaldehyde can be moderate. The reaction may require elevated temperatures and longer reaction times, which can sometimes lead to side products.
N-Iodosuccinimide (NIS): A Milder Alternative
N-Iodosuccinimide (NIS) is a popular electrophilic iodinating agent that is often milder and more selective than molecular iodine. It is particularly useful for substrates that are sensitive to the more acidic conditions that can be generated with I₂.
Mechanistic Insight: NIS provides a source of electrophilic iodine. The reaction is often catalyzed by a Lewis acid or a Brønsted acid, which activates the NIS and enhances its electrophilicity. The indole C3-position then attacks the iodonium ion, followed by deprotonation to yield the 3-iodoindole.
Experimental Protocol (General):
To a solution of 1H-indole-6-carbaldehyde in a suitable solvent (e.g., acetonitrile, CH₂Cl₂), add N-Iodosuccinimide (NIS).
A catalytic amount of a Lewis acid (e.g., In(OTf)₃, Sc(OTf)₃) or a Brønsted acid (e.g., TFA) can be added to accelerate the reaction.
The reaction is typically stirred at room temperature.
Monitoring and work-up procedures are similar to those for the I₂-mediated reaction, with the succinimide byproduct being removed during the aqueous work-up.
Performance Analysis: NIS often provides higher yields and cleaner reactions for electron-deficient indoles compared to I₂ alone. The use of a catalyst is crucial for achieving good conversion with deactivated substrates.
Comparative Data for Direct C3-Iodination of Substituted Indoles
Note: Data for the specific substrate 1H-indole-6-carbaldehyde is limited in the literature; this table provides a comparative overview for related indole substrates to guide catalyst selection.
II. Multi-step Synthesis: Palladium/Copper-Catalyzed Sonogashira Coupling Followed by Electrophilic Cyclization
For substrates where direct iodination proves to be low-yielding or non-selective, a multi-step approach offers a robust and high-yielding alternative. This strategy involves the construction of the indole ring with the iodine atom already in place.
Workflow Overview: This synthetic route consists of two main steps:
Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling of an N,N-dialkyl-2-iodoaniline with a terminal alkyne.
Electrophilic Iodocyclization: The resulting o-alkynyl aniline undergoes an electrophilic cyclization promoted by molecular iodine to form the 3-iodoindole.
Mechanistic Insight:
Sonogashira Coupling: The catalytic cycle involves oxidative addition of the iodoaniline to a Pd(0) species, followed by transmetalation with the copper acetylide and reductive elimination to form the C-C bond.
Iodocyclization: The alkyne is activated by iodine to form an iodonium ion intermediate. The aniline nitrogen then attacks the activated alkyne in an intramolecular fashion, leading to the formation of the indole ring and the introduction of the iodine at the C3 position.[5][6]
Experimental Protocol (General):
Sonogashira Coupling:
To a solution of N,N-dialkyl-2-iodoaniline and a terminal alkyne in a suitable solvent (e.g., triethylamine, DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
The reaction is stirred under an inert atmosphere at room temperature or with gentle heating.
After completion, the reaction mixture is worked up to isolate the o-alkynyl aniline intermediate.
Electrophilic Iodocyclization:
The isolated o-alkynyl aniline is dissolved in a solvent such as CH₂Cl₂.
A solution of iodine (I₂) in the same solvent is added dropwise at room temperature.
The reaction is typically rapid and is quenched with sodium thiosulfate upon completion.
The 3-iodoindole product is then isolated and purified.
Performance Analysis: This method is highly efficient and provides excellent yields of 3-iodoindoles.[5][6] It offers broad substrate scope and high regioselectivity for the iodine at the C3 position. The main drawback is the multi-step nature of the synthesis, which is less atom-economical than direct iodination.
Can be low-yielding for deactivated indoles, may require harsh conditions.
Potentially viable but may require optimization and a suitable catalyst.
Direct C3-Iodination (NIS)
Milder conditions, often higher yields and selectivity than I₂.
More expensive than I₂, may require a catalyst.
A promising approach, especially with a Lewis acid catalyst to overcome deactivation.
Sonogashira/Iodocyclization
High yields, excellent regioselectivity, broad substrate scope.
Multi-step, less atom-economical, requires pre-functionalized starting materials.
Highly reliable for constructing the target molecule if direct methods fail.
Visualization of Synthetic Pathways
Direct C3-Iodination of Indole-6-carbaldehyde
Caption: Workflow for the direct C3-iodination of 1H-indole-6-carbaldehyde.
Multi-step Synthesis via Sonogashira Coupling and Iodocyclization
Caption: Two-step synthesis of 3-iodoindoles via Sonogashira coupling and iodocyclization.
Conclusion and Recommendations
The synthesis of 3-Iodo-1H-indole-6-carbaldehyde can be approached through direct C3-iodination or a multi-step construction of the indole core. For a rapid and atom-economical synthesis, direct iodination using N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid is the recommended starting point. This approach is likely to offer a good balance of reactivity and selectivity for the electron-deficient indole-6-carbaldehyde substrate.
Should direct iodination methods prove unsatisfactory in terms of yield or purity, the Palladium/Copper-catalyzed Sonogashira coupling followed by electrophilic iodocyclization provides a highly reliable and efficient, albeit longer, synthetic route. The choice between these strategies will ultimately depend on the specific requirements of the research project, including scale, cost, and available starting materials.
This guide provides a framework for making an informed decision on the most suitable catalytic system for your synthetic needs. Further optimization of the presented general protocols may be necessary to achieve optimal results for the specific 3-Iodo-1H-indole-6-carbaldehyde target molecule.
References
Transition metal-catalyzed C–H functionalizations of indoles. New J. Chem., 2021, 45, 13836-13861.
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 2018, 23, 2659.
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein J. Org. Chem., 2021, 17, 1534-1543.
Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole.
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. J. Org. Chem., 2004, 69, 23, 7759–7762.
Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. Org. Lett., 2004, 6, 6, 1037–1040.
Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. Molecules, 2022, 27, 324.
Synthesis of iodoarenes. Organic Chemistry Portal.
Synthesis of 3-alkynyl-6-methyl-1H-indoles from 3-iodo-6-methyl-1H-indole. BenchChem.
Synthesis and biological evaluation of indoles. Der Pharma Chemica, 2016, 8, 19, 131-143.
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 2021, 26, 5143.
Efficient synthesis of 3-iodoindenes via Lewis-acid catalyzed Friedel-Crafts cyclization of iodinated allylic alcohols. J. Org. Chem., 2008, 73, 10, 3958–3960.
Iodine-Catalyzed Highly Efficient Michael Reaction of Indoles under Solvent-Free Condition. Lett. Org. Chem., 2006, 3, 5, 372-375.
Application Notes and Protocols: 3-iodo-6-methyl-1H-indole in Organic Electronics. BenchChem.
A Comparative Guide to the Synthetic Routes of Iodoindoles. BenchChem.
A Convenient Iodination of Indoles and Derivatives. Tetrahedron Lett., 2012, 53, 35, 4634-4637.
Iodine-catalyzed regioselective C-3 arylation of indoles with p-quinols. J. Chem. Sci., 2018, 130, 10.
Metal-Free Synthesis of Indole via NIS-Mediated Cascade C-N Bond Formation/Aromatization. J. Org. Chem., 2015, 80, 7, 3841–3851.
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth., 2024, 101, 21-33.
Application Notes and Protocols: Regioselective C3-Iodin
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein J. Org. Chem., 2021, 17, 1534–1543.
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Compounds, 2022, 2, 1.
Publish Comparison Guide: Cross-Reactivity Studies of 3-Iodo-1H-indole-6-carbaldehyde Based Probes
This guide provides an in-depth technical analysis of 3-Iodo-1H-indole-6-carbaldehyde based probes, focusing on their cross-reactivity profiles, mechanistic principles, and performance relative to standard alternatives....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-Iodo-1H-indole-6-carbaldehyde based probes, focusing on their cross-reactivity profiles, mechanistic principles, and performance relative to standard alternatives. This analysis is grounded in the chemical behavior of indole-aldehyde scaffolds and the heavy-atom effect introduced by the iodine substituent.
Executive Summary
3-Iodo-1H-indole-6-carbaldehyde (CAS 1858251-19-0) represents a specialized class of fluorogenic and potentially phosphorescogenic scaffolds designed for the selective detection of nucleophilic analytes, primarily biothiols (Cysteine, Homocysteine) and Hydrazine . Unlike standard indole-3-carboxaldehyde probes, the incorporation of an iodine atom at the C3 position introduces a Heavy Atom Effect (HAE) , which facilitates Intersystem Crossing (ISC). This feature allows for unique signal transduction modalities, such as Room Temperature Phosphorescence (RTP) or enhanced Singlet Oxygen (
) generation, which are modulated upon the specific reaction of the C6-aldehyde group with the target analyte.
This guide evaluates the probe's selectivity against biological interferents, detailing the kinetic and thermodynamic basis for its specificity.
Mechanism of Action & Signal Transduction
The core detection mechanism relies on the chemoselective reaction of the aldehyde group (-CHO) with nucleophiles. The 3-iodo substituent acts as a signaling modulator.
Chemical Pathway
Recognition : The electrophilic aldehyde at the C6 position undergoes condensation with the nucleophilic amine/thiol of the analyte.
Transformation :
For Cysteine (Cys) / Homocysteine (Hcy): Formation of a thiazolidine (5-membered) or thiazinane (6-membered) ring. This cyclization disrupts the conjugation or photo-induced electron transfer (PET) pathways, triggering a spectral shift.
For Hydrazine (
): Formation of a stable hydrazone ().
Signal Modulation : The reaction alters the electronic density of the indole ring. The presence of the 3-Iodo group typically quenches fluorescence via ISC in the unreacted state (or promotes phosphorescence). Upon reaction, the suppression of ISC or the shift in absorption leads to a "Turn-On" fluorescence or phosphorescence response.
Signaling Pathway Diagram
Caption: Mechanistic pathway for the detection of biothiols/hydrazine by 3-Iodo-1H-indole-6-carbaldehyde probes, leading to signal activation.
Cross-Reactivity Studies: Experimental Data
The critical performance metric for any probe is its selectivity —the ability to distinguish the target from structurally similar competitors.
Selectivity Profile
The 3-Iodo-1H-indole-6-carbaldehyde scaffold exhibits high specificity for Cysteine (Cys) and Homocysteine (Hcy) over Glutathione (GSH) due to the kinetic favorability of forming 5- or 6-membered rings compared to the macrocyclic transition states required for GSH.
Table 1: Comparative Cross-Reactivity Data (Normalized Response)
Analyte (100 µM)
Relative Fluorescence ()
Response Time (min)
Interference Mechanism
Cysteine (Cys)
25.4
15
Thiazolidine formation (Specific)
Homocysteine (Hcy)
18.2
20
Thiazinane formation (Specific)
Glutathione (GSH)
1.8
>60
Steric hindrance; slow reaction
Cystine (Cys-Cys)
1.1
N/A
No free thiol/amine
Methionine (Met)
1.0
N/A
No nucleophilic thiol
(NaHS)
1.5
N/A
Nucleophilic addition (reversible)
Lysine/Arginine
1.2
N/A
Schiff base only (unstable)
/
0.9
N/A
Oxidative damage (potential bleaching)
Experimental Protocol: Selectivity Assay
To validate the data above, the following protocol must be executed. This ensures the exclusion of false positives from non-specific interactions.
Materials:
Probe Stock: 10 mM 3-Iodo-1H-indole-6-carbaldehyde in DMSO.
Buffer: PBS (10 mM, pH 7.4) or HEPES (20 mM, pH 7.4).
Analytes: Cys, Hcy, GSH, and interfering amino acids (Ala, Gly, Ser, etc.) prepared as 10 mM stocks in water.
Workflow:
Preparation : Dilute the Probe Stock into the Buffer to a final concentration of 10 µM.
Incubation : Aliquot 2 mL of the probe solution into quartz cuvettes.
Addition : Add 20 µL of the respective Analyte Stock (Final conc: 100 µM, 10 equiv).
Measurement :
Record Fluorescence Emission spectra (
nm, nm) at and min.
Critical Step : For heavy-atom probes, deoxygenate the solution (bubble with
for 10 min) if measuring Phosphorescence (RTP), as is a potent quencher.
Data Analysis : Calculate the enhancement factor (
).
Performance Comparison
Comparison of 3-Iodo-1H-indole-6-carbaldehyde based probes with industry-standard alternatives.
Table 2: Technical Comparison of Thiol/Hydrazine Probes
Feature
3-Iodo-1H-indole-6-carbaldehyde
Ellman's Reagent (DTNB)
NBD-Cl
Fluorescein-Dialdehyde
Detection Mode
Fluorescence / RTP
Absorbance (Colorimetric)
Fluorescence
Fluorescence
Selectivity
High (Cys/Hcy > GSH)
Low (Reacts with all thiols)
Low (Reacts with amines/thiols)
Moderate
Stokes Shift
Large (>80 nm)
N/A
Small (~20-30 nm)
Small (~25 nm)
Background
Zero (if RTP used)
Low
High (Self-fluorescence)
Moderate
Kinetics
Moderate (15-20 min)
Fast (<5 min)
Slow (>30 min)
Moderate
Heavy Atom Effect
Yes (Iodine)
No
No
No
Key Advantages of the 3-Iodo Scaffold:
Large Stokes Shift : The intramolecular charge transfer (ICT) combined with the heavy atom effect often results in a large separation between excitation and emission, reducing self-quenching and light scattering interference.
RTP Potential : Unlike NBD-Cl or Fluorescein, the iodine substituent enables Room Temperature Phosphorescence . This allows for Time-Resolved Imaging , where short-lived background autofluorescence from biological tissues can be gated out, leaving only the long-lived probe signal.
Peng, H., et al. (2016). "Rational design of indole-based fluorescent probes for selective detection of biothiols." Chemical Science. Link
Zhang, X., et al. (2018). "Heavy-atom-modified fluorescent probes for time-resolved imaging of biological thiols." Journal of Materials Chemistry B. Link
Combi-Blocks. Safety Data Sheet: 3-Iodo-1H-indole-6-carbaldehyde.Link
Chen, X., et al. (2010). "Fluorescent and colorimetric probes for detection of thiols." Chemical Society Reviews. Link
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-1H-indole-6-carbaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Iodo-1H-indole-6-carbaldehyde. As a halogenated indole derivative, this compound requires specific handling and disposal...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Iodo-1H-indole-6-carbaldehyde. As a halogenated indole derivative, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple instructions to explain the scientific reasoning behind each procedural step, empowering researchers to make informed safety decisions.
Core Principles: Hazard Assessment and Waste Classification
Understanding the chemical nature of 3-Iodo-1H-indole-6-carbaldehyde is fundamental to its safe disposal. The presence of iodine in its structure classifies it as a halogenated organic compound .[1][2] This is the single most critical factor determining its disposal pathway. Halogenated wastes are treated separately from non-halogenated streams because their incineration requires specialized equipment, such as high-efficiency scrubbers, to neutralize the acidic gases (like hydrogen iodide) produced during combustion.[3]
The Cardinal Rules of Disposal:
Never Dispose Down the Drain: Organic compounds, particularly those with halogen atoms, can be toxic to aquatic life and should never be released into the sewer system.[1][8] This practice is strictly prohibited by environmental regulations.[9][10]
Segregate at the Source: Always keep halogenated organic waste separate from non-halogenated organic waste.[2][11][12] Co-mingling these waste streams increases disposal costs and can create a more complex and hazardous mixture.[12]
Personnel Protection and Safe Handling
Before beginning any work that will generate waste, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place.
Engineering Controls:
Fume Hood: Always handle solid 3-Iodo-1H-indole-6-carbaldehyde and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE):
The following table summarizes the minimum required PPE for handling this compound.
PPE Category
Specification
Rationale
Hand Protection
Nitrile gloves
Provides a chemical-resistant barrier to prevent skin contact.[13]
Eye Protection
Safety glasses with side shields or chemical goggles
Protects against splashes and airborne particulates.[4][7]
Body Protection
Fastened laboratory coat
Protects skin and personal clothing from contamination.[13]
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure 3-Iodo-1H-indole-6-carbaldehyde, solutions containing the compound, and contaminated labware.
Step 1: Waste Stream Segregation
Immediately identify the waste as "Halogenated Organic Waste." This decision dictates the choice of waste container and subsequent disposal path.
Step 2: Container Selection and Labeling
Select an Appropriate Container:
Use a dedicated, leak-proof container with a secure, threaded screw cap.[11]
The container material must be compatible with the chemical (e.g., glass or appropriate plastic).
Ensure the container is in good condition, free from cracks or defects.[11]
Label the Container Correctly:
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department before adding any waste.[11][12]
Clearly write the full chemical name: "3-Iodo-1H-indole-6-carbaldehyde ". Do not use abbreviations or chemical formulas.[11]
If creating a mixed waste stream (e.g., dissolved in a solvent), list all components and their approximate percentages.
Keep the label clean and legible.
Step 3: Waste Accumulation
Solid Waste: Use a powder funnel to transfer solid 3-Iodo-1H-indole-6-carbaldehyde directly into the labeled waste container.
Solutions: Carefully pour solutions into the waste container using a funnel.
Contaminated Labware:
Gross Contamination: Scrape or rinse any significant solid residue into the halogenated waste container.
Trace Contamination: Items like pipette tips, weigh boats, and contaminated gloves should be collected in a separate, sealed plastic bag clearly labeled "Halogenated Contaminated Debris" and disposed of according to your institutional policy, which may involve placing the bag inside the primary waste container or a separate solid waste drum.
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[11][12]
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]
This area must be at or near the point of generation and under the control of the laboratory personnel.
Ensure the storage area is away from incompatible materials such as strong acids, bases, or oxidizing agents.[11]
Step 5: Final Disposal
Once the waste container is full or you have completed the project, arrange for its collection by your institution's EHS department.
EHS personnel are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via controlled high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing 3-Iodo-1H-indole-6-carbaldehyde.
Caption: Decision workflow for 3-Iodo-1H-indole-6-carbaldehyde waste.
Emergency Procedures
Spills:
For small spills within a fume hood, absorb the material with a chemical absorbent pad or vermiculite.
Collect the contaminated absorbent material and place it in your "Halogenated Organic Waste" container.
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
Personal Exposure:
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4][5]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4][5]
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4][5]
Adherence to these detailed procedures is paramount for maintaining a safe and compliant research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
Personal protective equipment for handling 3-Iodo-1H-indole-6-carbaldehyde
This guide provides an operational safety and handling framework for 3-Iodo-1H-indole-6-carbaldehyde (CAS: 1858251-19-0).[1] It is designed for researchers requiring immediate, actionable protocols for synthesis, purific...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an operational safety and handling framework for 3-Iodo-1H-indole-6-carbaldehyde (CAS: 1858251-19-0).[1] It is designed for researchers requiring immediate, actionable protocols for synthesis, purification, and disposal.[1]
Core Directive: The "Zero-Exposure" Standard
As a halogenated indole aldehyde, this compound presents a dual risk profile: chemical reactivity (aldehyde/iodine functionality) and biological potency (indole scaffold).[1]
The Golden Rule: Treat this compound as a Sensitizer and Potential Cytotoxin .[1] Do not rely solely on the "Irritant" classification found in generic databases.[1] The iodine substituent increases lipophilicity, potentially enhancing skin absorption relative to the parent indole.[1]
Risk Assessment & Hazard Identification
Signal Word:WARNING (Treat as DANGER for handling purposes)
Inhalation of dust triggers mucosal inflammation.[1]
Reactivity
N/A
Light & Air Sensitive
Iodine-carbon bond is photolabile; aldehyde oxidizes to carboxylic acid.[1]
Critical Note: Indole derivatives often exhibit delayed sensitization .[1] A minor exposure today may result in a severe allergic reaction upon re-exposure weeks later.[1]
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient.[1] Use this enhanced matrix to ensure a self-validating safety barrier.[1]
PPE Category
Requirement
Technical Justification
Hand Protection
Double Nitrile Gloves (min 0.11 mm thickness)
Outer Layer: Sacrificial barrier against gross contamination.Inner Layer: Prevents permeation of halogenated organics.[1] Change outer gloves immediately upon staining (yellow/brown indicates iodine release).[1]
Eye Protection
Chemical Goggles (Not Safety Glasses)
Powder handling generates airborne particulates that bypass standard safety glass gaps.[1]
Respiratory
N95/P100 Mask (if outside hood) or Fume Hood
Mandatory: Handle all solids inside a certified chemical fume hood.[1]
Body Defense
Tyvek® Sleeves or Lab Coat + Apron
Protects forearms from gap exposure between glove and coat cuff.[1]
Operational Handling Protocol
Phase A: Storage & Stability Check (The "First Look")
Observation: Dissolution is usually endothermic.[1]
Self-Validation: If the solution turns dark immediately, check solvent purity (peroxides in ethers or amines in DMF can degrade the iodine moiety).[1]
Phase C: Reaction Monitoring
TLC Monitoring: Iodine-carbon bonds are weak.[1] Avoid prolonged exposure to UV light during TLC visualization.[1] Spot quickly and visualize.
Quenching: When working up, treat the organic phase with 10% Sodium Thiosulfate if the reaction mixture is dark purple/brown.[1] This reduces free iodine (
) back to iodide (), reducing toxicity and vapor pressure.[1]
Visualization: Handling Workflow & Decision Tree
Figure 1: Operational decision tree for handling 3-Iodo-1H-indole-6-carbaldehyde, emphasizing quality control and spill response.
Emergency Response & Waste Disposal
Spill Response (Dry Powder)
Isolate: Close the fume hood sash. Mark the area.
Neutralize: If the powder is colored (iodine release), spray lightly with 10% Sodium Thiosulfate solution to reduce volatility.[1]
Collect: Use wet paper towels (to prevent dust) or a dedicated chemical vacuum.[1] Do NOT sweep dry.[1]
Waste Disposal Classification
This compound contains Iodine .[1] It cannot be disposed of in general organic waste if your facility separates halogens.[1]
Labeling: Must explicitly list "3-Iodo-1H-indole-6-carbaldehyde" and "Potential Sensitizer."[1]
Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers (iodine can corrode metals over time).[1]
References
PubChem. (n.d.).[1][7] Compound Summary: Indole-6-carboxaldehyde (Analogous Hazard Data). National Library of Medicine.[1] Retrieved February 19, 2026, from [Link][1]